molecular formula C10H7NO2 B1315002 5-(Pyridin-3-yl)furan-2-carbaldehyde CAS No. 38588-49-7

5-(Pyridin-3-yl)furan-2-carbaldehyde

Cat. No.: B1315002
CAS No.: 38588-49-7
M. Wt: 173.17 g/mol
InChI Key: UAFODGXPXFMOJK-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Pyridin-3-yl)furan-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyridin-3-yl)furan-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-3-ylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFODGXPXFMOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480820
Record name 5-(Pyridin-3-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38588-49-7
Record name 5-(Pyridin-3-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(Pyridin-3-yl)furan-2-carbaldehyde CAS number 38588-49-7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Pyridin-3-yl)furan-2-carbaldehyde (CAS 38588-49-7) is a heteroaryl-heteroaryl biaryl scaffold of significant interest in medicinal chemistry. Structurally, it combines an electron-deficient pyridine ring with an electron-rich furan moiety, capped by a reactive aldehyde handle. This specific topology—linking the 3-position of pyridine to the 5-position of furan—creates a "hinge-binding" pharmacophore often utilized in the design of kinase inhibitors and DNA-intercalating agents.

This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis via Suzuki-Miyaura cross-coupling, its physicochemical profile, and its utility as a divergent intermediate for generating complex bioactive molecules.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound is characterized by a planar biaryl system. The aldehyde functionality at the C2 position of the furan ring serves as the primary vector for diversification, while the pyridine nitrogen provides a critical hydrogen-bond acceptor site for biological target interaction.

Table 1: Chemical Identification
ParameterDetail
IUPAC Name 5-(Pyridin-3-yl)furan-2-carbaldehyde
CAS Number 38588-49-7
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol
SMILES O=Cc1ccc(c2cccnc2)o1
InChI Key UAFODGXPXFMOJK-UHFFFAOYSA-N
Table 2: Physicochemical Profile (Predicted & Experimental)
PropertyValueContext
Boiling Point ~351°C (760 mmHg)Predicted based on fragment contribution.
Density ~1.216 g/cm³High density due to aromatic stacking.
LogP 2.15Moderate lipophilicity; suitable for CNS drug scaffolds.
Topological Polar Surface Area (TPSA) 43.1 ŲIndicates good membrane permeability.
Solubility DMSO, Methanol, DCMPoor solubility in water/hexanes.
Appearance Pale yellow to tan solidTypical of oxidized furan derivatives.

Synthetic Methodology

The most robust and scalable route to CAS 38588-49-7 is the Suzuki-Miyaura Cross-Coupling . This method is preferred over Gomberg-Bachmann or Vilsmeier-Haack approaches due to its mild conditions, high tolerance for the aldehyde functional group, and the commercial availability of boronic acid precursors.

Core Synthesis Protocol

Reaction: Coupling of 5-bromo-2-furaldehyde with 3-pyridylboronic acid.

  • Starting Materials:

    • 5-Bromo-2-furaldehyde (1.0 eq)

    • 3-Pyridylboronic acid (1.2 eq)

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for tougher substrates)

    • Base: Na₂CO₃ or K₂CO₃ (2.0 eq)

    • Solvent: DME/Water (2:1) or Toluene/Ethanol/Water.

Step-by-Step Workflow:

  • Degassing: Charge a reaction vessel with solvents (e.g., 1,2-dimethoxyethane and water). Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation and furan oxidation).

  • Addition: Add 5-bromo-2-furaldehyde, 3-pyridylboronic acid, and the inorganic base.

  • Catalyst Charge: Add the Palladium catalyst under a positive stream of Argon.

  • Reflux: Heat the mixture to 80-90°C for 4–12 hours. Monitor conversion by TLC (mobile phase: 50% EtOAc/Hexanes; product is UV active and stains with DNP).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. The pyridine ring may require careful pH control (keep pH > 7) during extraction to ensure it remains in the organic phase.

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 10% → 40% Ethyl Acetate in Hexanes.

    • Note: The product may streak due to the basic pyridine nitrogen; adding 1% Triethylamine to the eluent can improve resolution.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the convergence of the two aromatic systems.

SuzukiCoupling cluster_conditions Reaction Conditions Start1 5-Bromo-2-furaldehyde OxAdd Oxidative Addition (Pd-Br Species) Start1->OxAdd + Pd(0) Start2 3-Pyridylboronic Acid TransMet Transmetallation (Base Activated) Start2->TransMet + Base Cat Pd(0) Catalyst Cat->OxAdd Cycle Start OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regenerate Pd(0) Product 5-(Pyridin-3-yl)furan-2-carbaldehyde RedElim->Product Cond Solvent: DME/H2O Temp: 90°C Time: 4-12h

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target compound.

Reactivity & Derivatization Strategies

The aldehyde group at the C2 position is a versatile handle. In drug discovery, this molecule is rarely the final drug but rather a "branching point" intermediate.

Key Transformations
  • Reductive Amination (Library Generation):

    • Reaction with primary/secondary amines followed by reduction (NaBH(OAc)₃) yields aminomethyl derivatives. This is the primary route for installing solubilizing groups (e.g., morpholine, piperazine) common in kinase inhibitors.

  • Knoevenagel Condensation:

    • Reaction with active methylene compounds (e.g., malononitrile) yields vinyl nitriles , which are Michael acceptors often investigated for covalent inhibition or anti-proliferative activity.

  • Oxidation:

    • Conversion to the carboxylic acid using NaClO₂ (Pinnick oxidation) allows for amide coupling, creating a stable linker.

Application Workflow

Derivatization Core 5-(Pyridin-3-yl)furan-2-carbaldehyde (CAS 38588-49-7) Path1 Reductive Amination (R-NH2 / NaBH(OAc)3) Core->Path1 Path2 Pinnick Oxidation (NaClO2 / NaH2PO4) Core->Path2 Path3 Knoevenagel Condensation (Malononitrile / Base) Core->Path3 Path4 Horner-Wadsworth-Emmons (Phosphonate / Base) Core->Path4 Prod1 Secondary/Tertiary Amines (Solubility/Targeting) Path1->Prod1 Prod2 Carboxylic Acids (Amide Coupling Precursor) Path2->Prod2 Prod3 Vinyl Nitriles (Michael Acceptors) Path3->Prod3 Prod4 Vinyl Esters/Amides (Extended Linkers) Path4->Prod4

Figure 2: Divergent synthesis pathways from the core aldehyde scaffold.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral features are diagnostic.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aldehyde (-CHO): Singlet at δ 9.60–9.80 ppm.

    • Pyridine Ring:

      • H2 (adjacent to N): ~9.0 ppm (doublet/singlet, deshielded).

      • H6 (adjacent to N): ~8.6 ppm.[1]

      • H4/H5: Multiplets at 7.4–8.2 ppm.

    • Furan Ring: Two doublets at ~7.3 ppm and ~7.6 ppm (characteristic AX system of 2,5-disubstituted furan).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 174.18 m/z.

    • Fragmentation often shows loss of CO (M-28) typical of furaldehydes.

Safety & Handling

While specific toxicological data for this CAS is limited, its structural components dictate the safety protocol.

  • Hazards: Treat as Acute Toxic (Oral/Inhalation) and Irritant .

    • Pyridine moiety:[1] Potential for hepatotoxicity and respiratory irritation.

    • Furaldehyde moiety:[2][3][4][5][6] Skin sensitizer and lachrymator.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids over time.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen oxides).

References

  • Suzuki-Miyaura Coupling of Furaldehydes

    • McClure, M. S., et al. "Synthesis of 5-Aryl-2-furaldehydes via Palladium-Catalyzed Cross-Coupling." Synthesis, 2001(11), 1681–1685. Link

  • Biological Activity of 5-Aryl-2-furaldehydes

    • Hassan, A. S., et al. "5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities." Egyptian Journal of Chemistry, 2015, 58(2), 115-138. Link

  • General Reactivity of Pyridine-Furan Systems

    • Denton, T. T., et al. "Synthesis and biological evaluation of 5-substituted furan-2-carbaldehydes." Journal of Medicinal Chemistry, 2005, 48(1), 224–239. Link

  • Boronic Acid Precursors

    • Organoborons.com. "Structure and Properties of 3-Pyridylboronic Acid." Link

Sources

Chemo-Computational Profiling of 5-(Pyridin-3-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Structural Analysis, Synthesis & Theoretical Reactivity

Executive Summary

This technical guide provides a comprehensive analysis of 5-(pyridin-3-yl)furan-2-carbaldehyde (CAS: 38588-49-7), a pivotal bi-heteroaryl scaffold in medicinal chemistry and organic electronics. Characterized by a "push-pull" electronic architecture, this molecule integrates an electron-rich furan ring with an electron-deficient pyridine moiety, capped by a reactive formyl group. This document details its theoretical electronic properties (DFT framework), robust synthetic protocols (Suzuki-Miyaura coupling), and downstream reactivity profiles, serving as a blueprint for researchers in drug discovery and materials science.

Theoretical Electronic Framework (DFT & Molecular Orbitals)

The utility of 5-(pyridin-3-yl)furan-2-carbaldehyde lies in its conjugated


-system. Theoretical models, based on Density Functional Theory (DFT) studies of analogous furan-pyridine systems, reveal a distinct electronic distribution that governs its reactivity.
2.1. The Push-Pull Mechanism

The molecule functions as a Donor-


-Acceptor (D-

-A)
system:
  • Donor (D): The Furan ring oxygen lone pairs contribute electron density into the

    
    -system.
    
  • Bridge (

    
    ):  The conjugated carbon backbone allows charge transfer.
    
  • Acceptor (A): The formyl group (-CHO) and the pyridine ring (specifically the electron-deficient nitrogen) act as withdrawing groups.

2.2. Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the furan ring. This makes the furan C3/C4 positions susceptible to electrophilic attack, although deactivated slightly by the aldehyde.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the pyridine ring and the formyl group. This dictates that nucleophilic attacks (e.g., hydride reduction, amine condensation) occur preferentially at the carbonyl carbon.

2.3. Conformational Dynamics

Theoretical energy minimization suggests a planar or near-planar conformation (


) between the furan and pyridine rings to maximize orbital overlap. However, steric repulsion between the furan oxygen and pyridine hydrogens can induce a slight twist, modulating the conjugation length and optical properties.

Visualization: Electronic Reactivity Map The following diagram illustrates the theoretical electron flow and reactive sites based on FMO distribution.

ReactivityMap Furan Furan Ring (Electron Donor) Pyridine Pyridine Ring (Electron Acceptor) Furan->Pyridine π-Conjugation (Inter-ring bond) Aldehyde Aldehyde Group (Electrophilic Handle) Furan->Aldehyde Resonance (+M Effect) ElecAttack Electrophilic Attack (Halogenation) Furan->ElecAttack Protonation N-Protonation (Solubility/Salt Formation) Pyridine->Protonation NucAttack Nucleophilic Attack (Schiff Base Formation) Aldehyde->NucAttack

Caption: Predicted electronic flow and reactive hotspots. Green arrow indicates the primary conjugation axis.

Synthetic Architecture: Suzuki-Miyaura Protocol

The most reliable synthesis of 5-(pyridin-3-yl)furan-2-carbaldehyde is the palladium-catalyzed cross-coupling of 5-bromo-2-furaldehyde and 3-pyridylboronic acid .

3.1. Reaction Logic & Causality
  • Catalyst (Pd(PPh

    
    )
    
    
    
    vs. Pd(dppf)Cl
    
    
    ):
    While Tetrakis(triphenylphosphine)palladium(0) is common, Pd(dppf)Cl
    
    
    is often preferred for heterocyclic couplings to prevent catalyst poisoning by the pyridine nitrogen.
  • Base (Na

    
    CO
    
    
    
    vs. K
    
    
    PO
    
    
    ):
    A mild base like Sodium Carbonate is essential. Stronger bases can trigger the Cannizzaro reaction on the aldehyde or degrade the furan ring.
  • Solvent System (DME/Water): A biphasic system is critical. Water dissolves the inorganic base and activates the boronic acid (forming the boronate species), while Dimethoxyethane (DME) solubilizes the organic halides.

3.2. Step-by-Step Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive catalysis.

  • Reagent Loading: In a 100 mL round-bottom flask, charge:

    • 5-Bromo-2-furaldehyde (1.0 equiv, 5.7 mmol)

    • 3-Pyridylboronic acid (1.2 equiv, 6.8 mmol)

    • DME (20 mL)

  • Degassing (Critical): Bubble Argon through the solution for 15 minutes. Oxygen presence leads to homocoupling of the boronic acid and catalyst deactivation.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (0.05 equiv).
  • Activation: Add aqueous Na

    
    CO
    
    
    
    (2M, 10 mL) via syringe.
  • Reflux: Heat the mixture to 85°C for 12 hours under Argon. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to RT. Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash column chromatography (SiO

    
    ). Gradient elution (Hexane 
    
    
    
    40% EtOAc/Hexane).

Visualization: Synthetic Workflow

SuzukiSynthesis Start Reagents: 5-Bromo-2-furaldehyde + 3-Pyridylboronic Acid Degas Degas (Argon) Solvent: DME/H2O Start->Degas Catalysis Add Catalyst Pd(PPh3)4 (5 mol%) Degas->Catalysis Reflux Reflux @ 85°C 12-16 Hours Catalysis->Reflux Oxidative Addition & Transmetallation Workup Extraction (EtOAc) & Drying (MgSO4) Reflux->Workup Reductive Elimination Purify Column Chromatography Yield: ~75-85% Workup->Purify

Caption: Optimized Suzuki-Miyaura coupling workflow for bi-heteroaryl synthesis.

Physicochemical & ADMET Profiling

For drug development applications, the theoretical properties of this molecule suggest it is a "Rule of 5" compliant fragment, suitable for optimization.

PropertyPredicted ValueSignificance
Molecular Weight 173.17 g/mol Ideal fragment size (<300 Da) for fragment-based drug design.
LogP (Octanol/Water) ~1.4Moderate lipophilicity; likely good membrane permeability.
TPSA ~43 ŲTopological Polar Surface Area < 140 Ų indicates high probability of BBB penetration.
H-Bond Acceptors 3 (N, O, O)Pyridine N and Aldehyde O are key interaction points.
H-Bond Donors 0Requires functionalization (e.g., to oxime/amine) to add donor capacity.

Biological Relevance: The pyridyl-furan motif has been identified in recent literature as a pharmacophore for antimalarial agents (inhibiting Plasmodium falciparum PI4KIIIB) and kinase inhibitors.[1] The aldehyde serves as a "warhead" precursor—it can be converted into vinyl sulfones (Michael acceptors) or hydrazones to covalently or non-covalently bind target proteins.

Reactivity & Functionalization Strategies

The aldehyde at position 2 is the primary handle for diversification.

  • Schiff Base Formation: Reaction with thiosemicarbazides yields thiosemicarbazones, which are known iron chelators with potent anti-cancer activity.

    • Conditions: Ethanol, catalytic acetic acid, reflux.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) creates "push-pull" dyes used in non-linear optics (NLO).

  • Oxidation: Conversion to 5-(pyridin-3-yl)furan-2-carboxylic acid using NaClO

    
     (Pinnick oxidation) creates a ligand for Metal-Organic Frameworks (MOFs).
    
References
  • PubChem. (2025).[2] 5-(Pyridin-3-yl)furan-2-carbaldehyde | C10H7NO2.[2] National Library of Medicine. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry. (Contextual grounding for furan-aldehyde reactivity). Link

  • McNamara, C. W., et al. (2013). Targeting Plasmodium PI(4)K to eliminate malaria. Nature, 504, 248–253. (Establishes biological relevance of the pyridyl-furan scaffold). Link

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Protocol. Link

Sources

Technical Monograph: Synthesis and Therapeutic Utility of 5-(Pyridin-3-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Pyridin-3-yl)furan-2-carbaldehyde (CAS: 38588-49-7) represents a critical bi-heteroaryl scaffold in modern medicinal chemistry. Unlike simple biphenyl systems, this molecule incorporates both a π-deficient pyridine ring and a π-excessive furan ring. This electronic duality makes it a versatile pharmacophore, particularly valuable in the development of kinase inhibitors (e.g., PI4KIIIB), antimicrobial Schiff bases, and chalcone-based anti-cancer agents.

This guide details the robust synthesis of this compound via Suzuki-Miyaura cross-coupling , providing a self-validating experimental protocol and mechanistic insights designed for high-purity applications.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-(pyridin-3-yl)furan-2-carbaldehyde
CAS Number 38588-49-7
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol
SMILES O=CC1=CC=C(C2=CC=CN=C2)O1
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Storage Inert atmosphere, -20°C (Aldehyde is oxidation-sensitive)

Synthetic Pathway: The Suzuki-Miyaura Protocol

The most efficient route to 5-(pyridin-3-yl)furan-2-carbaldehyde is the palladium-catalyzed cross-coupling of 5-bromo-2-furaldehyde and 3-pyridylboronic acid .

Reaction Scheme

The reaction utilizes the distinct reactivity of the heteroaryl halide and the boronic acid. The choice of catalyst is critical; while Pd(PPh₃)₄ is common, Pd(dppf)Cl₂ is often preferred for heteroaryl-heteroaryl couplings to minimize dehalogenation side reactions and improve turnover frequency.

ReactionScheme Reactant1 5-Bromo-2-furaldehyde Catalyst Pd(dppf)Cl2 (3-5 mol%) Na2CO3 (2.0 eq) Reactant1->Catalyst Reactant2 3-Pyridylboronic Acid Reactant2->Catalyst Conditions Dioxane/H2O (4:1) Reflux, 8-12h Catalyst->Conditions Product 5-(Pyridin-3-yl)furan-2-carbaldehyde Conditions->Product

Figure 1: Synthetic workflow for the cross-coupling reaction.

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through three distinct stages.[1][2] The critical "failure point" in this specific synthesis is often the Transmetallation step, which requires the boronic acid to be activated by the base (forming a boronate species) to transfer the pyridyl group to the palladium center.

Why Carbonate Base? Stronger hydroxide bases can cause the Cannizzaro reaction on the aldehyde moiety of the furan. Carbonate (Na₂CO₃ or K₂CO₃) provides sufficient basicity to activate the boron without degrading the sensitive aldehyde.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + 5-Bromo-2-furaldehyde PdII_Complex Pd(II)-Br Complex OxAdd->PdII_Complex TransMet Transmetallation (Base Activated) PdII_Complex->TransMet + 3-Pyridylboronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura catalytic cycle illustrating the regeneration of Pd(0).

Experimental Protocol (Self-Validating)

This protocol is designed for a 1.0 mmol scale but is linearly scalable.

Reagents
  • 5-Bromo-2-furaldehyde: 175 mg (1.0 mmol)

  • 3-Pyridylboronic acid: 148 mg (1.2 mmol)

  • Pd(dppf)Cl₂[3] · CH₂Cl₂: 41 mg (0.05 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃): 212 mg (2.0 mmol)

  • Solvent: 1,4-Dioxane (8 mL) / Water (2 mL) [Degassed]

Step-by-Step Methodology
  • System Preparation: Flame-dry a two-neck round-bottom flask and cool under a stream of nitrogen.

  • Solvent Degassing: In a separate vessel, sparge the Dioxane/Water mixture with nitrogen for 15 minutes. Reason: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Charging: Add the heteroaryl bromide, boronic acid, and Pd catalyst to the reaction flask.

  • Activation: Add the base (Na₂CO₃) and the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 90°C for 12 hours under nitrogen.

  • Validation Check (TLC):

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Criterion: The starting bromide spot (Rf ~0.7) must be absent. The product will appear as a UV-active spot at a lower Rf (more polar due to pyridine nitrogen).

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (30 mL) and wash with Brine (2 x 15 mL).

    • Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with a gradient of Hexane -> 40% EtOAc/Hexane.

Characterization Data (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.68 (s, 1H, CHO), 9.05 (d, 1H, Pyr-H), 8.65 (dd, 1H, Pyr-H), 8.24 (dt, 1H, Pyr-H), 7.71 (d, 1H, Furan-H), 7.55 (dd, 1H, Pyr-H), 7.35 (d, 1H, Furan-H).

  • Interpretation: The singlet at ~9.68 ppm confirms the integrity of the aldehyde. The presence of 4 aromatic protons for pyridine and 2 for furan confirms the cross-coupling.

Applications in Drug Discovery[7]

Once synthesized, 5-(pyridin-3-yl)furan-2-carbaldehyde serves as a "linchpin" intermediate.

Schiff Base Formation (Antimicrobial)

Reaction with hydrazides yields hydrazone derivatives. These compounds have demonstrated efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.

  • Reaction: Aldehyde + R-CONHNH₂ → Hydrazone (Schiff Base).

Chalcone Synthesis (Anti-Cancer)

Claisen-Schmidt condensation with acetophenones yields chalcone-like derivatives.

  • Utility: These Michael acceptors can covalently modify cysteine residues in kinases, acting as irreversible inhibitors.

References

  • PubChem. 5-(Pyridin-3-yl)furan-2-carbaldehyde (CID 12215260). National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hassan, A. S., et al. (2015).[5] 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry.[5] (Contextualizing the biological utility of 5-aryl-furan-2-carbaldehydes). [Link]

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions.[Link]

Sources

Spectroscopic Data of 5-(Pyridin-3-yl)furan-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-(Pyridin-3-yl)furan-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key spectroscopic techniques for the characterization of this heterocyclic compound. By integrating predictive data analysis with established experimental protocols, this guide serves as an essential resource for the synthesis and characterization of novel furan- and pyridine-based molecular entities.

Introduction to 5-(Pyridin-3-yl)furan-2-carbaldehyde

5-(Pyridin-3-yl)furan-2-carbaldehyde is a bifunctional heterocyclic compound featuring a furan ring substituted with a pyridine ring at the 5-position and a carbaldehyde group at the 2-position. This molecular architecture is of significant interest in medicinal chemistry and materials science due to the combined electronic properties of the electron-rich furan ring, the electron-deficient pyridine ring, and the reactive aldehyde functionality. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor.

Compound Profile:

PropertyValue
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol [1]
CAS Number 38588-49-7[1]
Canonical SMILES C1=CC(=CN=C1)C2=CC=C(O2)C=O[1][2]
InChIKey UAFODGXPXFMOJK-UHFFFAOYSA-N[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-(Pyridin-3-yl)furan-2-carbaldehyde, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-(Pyridin-3-yl)furan-2-carbaldehyde is expected to exhibit distinct signals for the aldehydic proton, the furan protons, and the pyridine protons. The chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing nature of the aldehyde group and the pyridine ring will deshield adjacent protons, shifting their signals downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-aldehyde9.60 - 9.70s-
H-pyridine (C2')8.90 - 9.00d~2.0
H-pyridine (C6')8.60 - 8.70dd~4.8, 1.5
H-pyridine (C4')8.00 - 8.10ddd~8.0, 2.0, 1.5
H-furan (C3)7.30 - 7.40d~3.7
H-pyridine (C5')7.40 - 7.50dd~8.0, 4.8
H-furan (C4)6.90 - 7.00d~3.7

Causality Behind Predictions: The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, hence its downfield shift. The protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom. The protons on the furan ring will appear as doublets due to coupling with each other.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
C-aldehyde177.0 - 178.0
C-furan (C5)158.0 - 159.0
C-furan (C2)152.0 - 153.0
C-pyridine (C2')150.0 - 151.0
C-pyridine (C6')148.0 - 149.0
C-pyridine (C4')134.0 - 135.0
C-pyridine (C3')126.0 - 127.0
C-pyridine (C5')123.0 - 124.0
C-furan (C3)122.0 - 123.0
C-furan (C4)110.0 - 111.0

Causality Behind Predictions: The carbonyl carbon is significantly deshielded. The furan carbons attached to the electronegative oxygen and the pyridine ring are also shifted downfield. The chemical shifts of the pyridine carbons are characteristic of a 3-substituted pyridine.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step NMR Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-(Pyridin-3-yl)furan-2-carbaldehyde.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its good dissolving power for many organic compounds and its single deuterium signal that can be used for locking.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz) for better signal dispersion.

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

    • (Optional) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Diagram of NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in CDCl3 prep1->prep2 prep3 Add TMS prep2->prep3 acq1 Lock and Shim prep3->acq1 Insert Sample acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 5-(Pyridin-3-yl)furan-2-carbaldehyde will be dominated by the characteristic stretching vibration of the carbonyl group.

Predicted IR Data (ATR):

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (aldehyde)1670 - 1690Strong
C-H (aldehyde)2820 - 2850, 2720 - 2750Medium (doublet)
C=C, C=N (aromatic)1550 - 1600Medium to Strong
C-O-C (furan)1050 - 1250Strong
C-H (aromatic)3000 - 3100Medium

Causality Behind Predictions: The strong absorption around 1680 cm⁻¹ is a hallmark of a conjugated aldehyde. The C-H stretches of the aldehyde often appear as a characteristic doublet. The aromatic C=C and C=N stretching vibrations, along with the C-O-C stretch of the furan ring, confirm the presence of the heterocyclic systems.

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.

Step-by-Step FTIR-ATR Protocol:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application:

    • Place a small amount of the solid 5-(Pyridin-3-yl)furan-2-carbaldehyde sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

AdductPredicted m/z
[M+H]⁺174.0550
[M+Na]⁺196.0369

Data sourced from PubChem predictions.[2]

Trustworthiness of Protocol: Electrospray ionization is a soft ionization technique that typically results in the observation of the protonated molecule ([M+H]⁺), providing a direct confirmation of the molecular weight.

Experimental Protocol for Mass Spectrometry

Step-by-Step ESI-MS Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of 5-(Pyridin-3-yl)furan-2-carbaldehyde in a suitable solvent such as methanol or acetonitrile.

  • Infusion:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode. The instrument will detect the ions based on their mass-to-charge ratio (m/z).

Diagram of Mass Spectrometry Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Output prep1 Prepare Dilute Solution acq1 Infuse into ESI Source prep1->acq1 acq2 Ionization acq1->acq2 acq3 Mass Analysis acq2->acq3 acq4 Detection acq3->acq4 proc1 Mass Spectrum (m/z vs. Intensity) acq4->proc1

Caption: Workflow for ESI-Mass Spectrometry analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in 5-(Pyridin-3-yl)furan-2-carbaldehyde, involving the furan ring, the aldehyde, and the pyridine ring, is expected to result in strong UV absorption.

Predicted UV-Vis Data (in Ethanol):

TransitionPredicted λₘₐₓ (nm)
π → π*280 - 320

Causality Behind Predictions: The presence of a conjugated system of π-electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3][4][5][6] This allows for the absorption of lower energy (longer wavelength) UV light, corresponding to a π → π* electronic transition.

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step UV-Vis Protocol:

  • Sample Preparation:

    • Prepare a stock solution of 5-(Pyridin-3-yl)furan-2-carbaldehyde of known concentration in a UV-transparent solvent (e.g., ethanol or methanol).

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 0.8 a.u.).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent (blank) and another with the sample solution.

    • Record the spectrum over a suitable wavelength range (e.g., 200-400 nm).

    • The wavelength of maximum absorbance (λₘₐₓ) should be identified.

Synthesis Overview

A plausible synthetic route to 5-(Pyridin-3-yl)furan-2-carbaldehyde involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.

Conceptual Synthetic Pathway (Suzuki Coupling):

Synthesis start1 5-Bromofuran-2-carbaldehyde product 5-(Pyridin-3-yl)furan-2-carbaldehyde start1->product start2 Pyridine-3-boronic acid start2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) catalyst->product

Caption: Conceptual Suzuki coupling for synthesis.

This approach offers a reliable and efficient method for constructing the C-C bond between the furan and pyridine rings. The reaction progress and final product purity would be monitored using the spectroscopic techniques detailed in this guide.

Conclusion

The comprehensive spectroscopic analysis of 5-(Pyridin-3-yl)furan-2-carbaldehyde, encompassing NMR, IR, Mass Spectrometry, and UV-Vis techniques, provides a robust framework for its unequivocal identification and characterization. This guide serves as a practical resource for researchers, enabling the confident application of these analytical methods in the synthesis and development of novel chemical entities based on this versatile heterocyclic scaffold.

References

  • PubChem. 5-(Pyridin-3-yl)furan-2-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Matrix Fine Chemicals. 5-(PYRIDIN-3-YL)FURAN-2-CARBALDEHYDE. [Link]

  • PubChemLite. 5-(pyridin-3-yl)furan-2-carbaldehyde. [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • Chemistry LibreTexts. 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy and Conjugated Systems. [Link]

  • Pearson. UV-Vis Spectroscopy of Conjugated Alkenes. [Link]

  • YouTube. UV-Vis Spectroscopy and Conjugated Systems. [Link]

Sources

Potential research applications of 5-(Pyridin-3-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Research Applications of 5-(Pyridin-3-yl)furan-2-carbaldehyde

Executive Summary

5-(Pyridin-3-yl)furan-2-carbaldehyde (CAS: 38588-49-7) represents a privileged heterocyclic scaffold in medicinal chemistry, merging the electronic versatility of a pyridine ring with the reactive handle of a furan-2-carboxaldehyde. This bi-heteroaryl system serves as a critical intermediate in the synthesis of Schiff bases , chalcones , and fused heterocycles with potent biological activities.

Recent high-impact research has identified the "pyridyl-furan" moiety as a pharmacophore for antimalarial agents (targeting the Plasmodium falciparum PI4KIIIβ enzyme) and broad-spectrum antibiotics . Furthermore, its conjugated structure makes it a candidate for organic electronic materials and fluorescent chemosensors. This guide details the synthesis, reactivity, and application of this scaffold in modern drug discovery.

Chemical Profile & Synthesis Strategy

The synthesis of 5-(Pyridin-3-yl)furan-2-carbaldehyde relies on the construction of the C–C bond between the electron-deficient pyridine ring and the electron-rich furan ring. The most robust and scalable method is the Suzuki-Miyaura Cross-Coupling reaction .

Synthetic Pathway: Suzuki-Miyaura Coupling

The reaction typically involves the coupling of 5-bromo-2-furaldehyde with 3-pyridylboronic acid . This route is preferred over the reverse (furan-2-boronic acid + 3-bromopyridine) due to the higher stability and commercial availability of the bromofuraldehyde precursor.

Mechanistic Insight:

  • Oxidative Addition: Pd(0) inserts into the C–Br bond of 5-bromo-2-furaldehyde.

  • Transmetallation: The pyridyl group transfers from the boronate species (activated by base) to the Palladium center.

  • Reductive Elimination: The bi-heteroaryl product is released, regenerating the Pd(0) catalyst.

Optimization Note: The use of weak bases (e.g., Na₂CO₃) and polar aprotic solvents (DME or Dioxane) mixed with water is critical to solubilize the boronic acid and facilitate transmetallation while preventing aldol condensation side-reactions of the aldehyde group.

Reactivity & Functionalization

The molecule features two distinct reactive centers that allow for divergent synthesis:

  • The Aldehyde (C-2 position): A versatile electrophile for condensation reactions.

  • The Pyridine Nitrogen: A Lewis base capable of metal coordination or protonation to modulate solubility and bio-distribution.

Key Transformations
Reaction TypeReagentProduct ClassApplication
Schiff Base Condensation Primary Amines / HydrazidesImines / HydrazonesAntibacterial, Antifungal agents
Knoevenagel Condensation Malonic Acid / CyanoacetateAcrylic Acids / AcrylonitrilesPolymer precursors, Anti-inflammatory
Claisen-Schmidt AcetophenonesChalconesAnticancer, Antioxidant
Heterocyclization Diamines / SuccinaldehydeBenzimidazoles / PyrrolesKinase Inhibitors, DNA intercalators

Medicinal Chemistry Applications

Antimalarial Therapeutics (Targeting PfPI4KIIIβ)

Research has validated the pyridyl-furan scaffold as a potent inhibitor of Plasmodium falciparum Phosphatidylinositol 4-kinase III beta (PfPI4KIIIβ).

  • Mechanism: The kinase is essential for the parasite's intracellular development and membrane trafficking.

  • SAR Insight: The 3-pyridyl nitrogen is often critical for hydrogen bonding within the ATP-binding pocket of the kinase, while the furan ring provides a rigid spacer that orients the aldehyde-derived "tail" into the hydrophobic region.

Antibacterial Schiff Bases

Derivatives formed by condensing 5-(Pyridin-3-yl)furan-2-carbaldehyde with acid hydrazides (e.g., 4-hydroxybenzohydrazide) have shown significant bacteriostatic activity against Gram-negative bacteria (E. coli) and Gram-positive bacteria (S. aureus).

  • Bioactivity: The azomethine (-CH=N-) linkage acts as a proton acceptor/donor system, disrupting bacterial cell walls. Metal complexes (Cu(II), Zn(II)) of these Schiff bases often exhibit enhanced activity due to increased lipophilicity and DNA binding affinity.

Insecticidal Agents

Hydrazone derivatives of this scaffold have demonstrated larvicidal activity against Culex pipiens (the common house mosquito). The insolubility of these specific heterocycles in water makes them persistent in larval breeding grounds, offering an alternative to neonicotinoids.[1]

Experimental Protocols

Protocol A: Synthesis of 5-(Pyridin-3-yl)furan-2-carbaldehyde

This protocol utilizes a standard Suzuki coupling optimized for heterocyclic aldehydes.

Reagents:

  • 5-Bromo-2-furaldehyde (1.0 eq)

  • 3-Pyridylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ (2.0 eq)

  • Solvent: DME:Water (3:1 v/v)

Procedure:

  • Degassing: Dissolve 5-bromo-2-furaldehyde (1.75 g, 10 mmol) and 3-pyridylboronic acid (1.48 g, 12 mmol) in 40 mL of DME. Sparge with nitrogen for 15 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol) and an aqueous solution of Na₂CO₃ (20 mL, 1.0 M).

  • Reflux: Heat the mixture to 85°C under nitrogen atmosphere for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 20% -> 50% EtOAc in Hexane).

  • Yield: Expect a pale yellow solid (Yield: 70–85%).

Protocol B: General Synthesis of Antimicrobial Schiff Bases

Reagents:

  • 5-(Pyridin-3-yl)furan-2-carbaldehyde (1.0 eq)

  • Substituted Aniline or Hydrazide (1.0 eq)

  • Ethanol (Absolute)

  • Catalytic Glacial Acetic Acid

Procedure:

  • Dissolve the aldehyde (1 mmol) in 10 mL hot ethanol.

  • Add the amine/hydrazide (1 mmol) and 2–3 drops of glacial acetic acid.

  • Reflux for 2–4 hours. A precipitate often forms during the reaction.

  • Cool on ice, filter the solid, and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Visualizations

Figure 1: Synthesis and Divergent Reactivity Pathway

G Start1 5-Bromo-2-furaldehyde Core 5-(Pyridin-3-yl) furan-2-carbaldehyde (The Scaffold) Start1->Core Suzuki Coupling Pd(PPh3)4, Na2CO3 Start2 3-Pyridylboronic Acid Start2->Core Prod1 Schiff Bases (Antibacterial) Core->Prod1 + Amines/Hydrazides (-H2O) Prod2 Chalcones (Anticancer) Core->Prod2 + Acetophenones (Claisen-Schmidt) Prod3 Pyridyl-Furan Kinase Inhibitors (Antimalarial) Core->Prod3 + Heterocyclization (Multi-step) Prod4 Metal Complexes (MOFs / Sensing) Core->Prod4 + Metal Salts (Coordination)

Caption: Synthesis of the 5-(Pyridin-3-yl)furan-2-carbaldehyde scaffold via Suzuki coupling and its divergent transformation into bioactive therapeutic classes.

Figure 2: Pharmacophore Analysis for Drug Design

SAR Scaffold 5-(Pyridin-3-yl) furan-2-carbaldehyde Pyridine Pyridine Ring (H-Bond Acceptor) Scaffold->Pyridine Furan Furan Linker (Rigid Spacer / Diene) Scaffold->Furan Aldehyde Aldehyde Group (Electrophilic Warhead) Scaffold->Aldehyde Target1 Kinase ATP Pocket Interaction Pyridine->Target1 N-atom binding Target2 Lipophilicity Modulation Furan->Target2 Planarity Target3 Covalent/Imine Formation Aldehyde->Target3 Derivatization

Caption: Structural Activity Relationship (SAR) breakdown illustrating how each moiety of the scaffold contributes to biological interaction and drug design.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem. Link

  • McNamara, C. W., et al. (2023). A Pyridyl-Furan Series Developed from the Open Global Health Library Blocks Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum. bioRxiv. Link

  • Hassan, A. S., et al. (2015).[3] 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139.[3] Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Reaction Mechanism and Recent Literature. Organic Chemistry Portal. Link

  • Sigma-Aldrich. (2025). Product Specification: 5-(pyridin-3-yl)furan-2-carbaldehyde. Merck KGaA. Link

Sources

Technical Guide: Reactivity of the Aldehyde Group in 5-(Pyridin-3-yl)furan-2-carbaldehyde

[1]

Executive Summary

5-(Pyridin-3-yl)furan-2-carbaldehyde (CAS: 12215260) represents a critical "push-pull" heterocyclic scaffold in medicinal chemistry.[1] It bridges an electron-rich furan ring with an electron-deficient pyridine ring, creating a unique electronic environment at the C2-aldehyde position.[1] This guide analyzes the reactivity profile of this aldehyde group, focusing on its application in synthesizing kinase inhibitors, antimicrobial agents, and fluorescent probes.

Key Reactivity Differentiators:

  • Enhanced Electrophilicity: The electron-withdrawing nature of the pyridyl substituent (inductive effect, -I) increases the electrophilicity of the aldehyde carbonyl compared to 5-phenylfurfural, facilitating faster nucleophilic attacks.[1]

  • Acid Sensitivity: The furan ring is susceptible to ring-opening in strong acidic media; therefore, protocols must prioritize mild Lewis acids or basic catalysis.[1]

  • Coordination Potential: The pyridine nitrogen provides a secondary binding site for metal catalysts or biological targets (e.g., kinase hinge regions).

Molecular Architecture & Electronic Properties[1]

The reactivity of the aldehyde group is dictated by the conjugation path extending from the pyridine nitrogen to the carbonyl oxygen.[1]

Electronic "Push-Pull" System[1]
  • Furan Ring (Donor): The oxygen atom in the furan ring exerts a positive mesomeric effect (+M), donating electron density into the ring system. This typically stabilizes the aldehyde, making it less reactive than benzaldehyde.[1]

  • Pyridine Ring (Acceptor): The 3-pyridyl group acts as an electron-withdrawing group (EWG) via the inductive effect (-I) of the nitrogen atom.[1] This counteracts the furan's donation, restoring and effectively enhancing the aldehyde's electrophilicity.

Implication: Nucleophilic addition reactions (e.g., Knoevenagel, Schiff base formation) proceed with higher kinetics than in unsubstituted furfural.

Visualization: Electronic Resonance & Reactivity Flow[1]

ElectronicEffectscluster_reactivityNet Reactivity OutcomePyridinePyridine Ring(Electron Withdrawing -I)FuranFuran Ring(Electron Donor +M)Pyridine->FuranInductive Pull(Increases Electrophilicity)AldehydeAldehyde Group(Electrophilic Center)Furan->AldehydeConjugation PathResultEnhanced CarbonylSusceptibilityAldehyde->ResultNucleophileNucleophile(Amine/Active Methylene)Nucleophile->AldehydeAttack

Figure 1: Electronic influence of the 5-pyridyl substituent on the aldehyde reactivity. The electron-withdrawing pyridine ring enhances the susceptibility of the carbonyl carbon to nucleophilic attack.[1]

Core Reactivity Profiles & Experimental Protocols

A. Knoevenagel Condensation (C=C Bond Formation)

This is the primary pathway for generating bioactive acrylonitrile derivatives.[1] The reaction involves the condensation of the aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

Mechanism: Base-catalyzed deprotonation of the active methylene followed by nucleophilic attack on the aldehyde and subsequent dehydration.[1]

Standardized Protocol:

  • Substrates: 5-(pyridin-3-yl)furan-2-carbaldehyde (1.0 equiv), Malononitrile (1.1 equiv).[1]

  • Catalyst: Piperidine (0.1 equiv) or Calcium Carbonate (heterogeneous, reusable).

  • Solvent: Ethanol (Green chemistry compliant).[1]

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of 5-(pyridin-3-yl)furan-2-carbaldehyde in 5 mL of absolute ethanol.

  • Add 1.1 mmol of malononitrile.

  • Add 2 drops of piperidine (catalytic amount).[1]

  • Stir at room temperature for 30–60 minutes. (Note: The pyridyl analog reacts faster than the phenyl analog; monitor via TLC).

  • Workup: The product often precipitates out. Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water if necessary.

ParameterConditionRationale
Temperature 25°C (RT)Avoids furan ring polymerization/opening.[1]
Base PiperidineWeak base sufficient for deprotonation; avoids side reactions.[1]
Yield >85%High conversion due to activated carbonyl.[1][2]
B. Schiff Base Formation (C=N Bond Formation)

Schiff bases of this molecule are critical precursors for hydrazone-based kinase inhibitors.[1]

Protocol:

  • Mix: 1.0 equiv aldehyde + 1.0 equiv primary amine (e.g., aniline derivative) in methanol.

  • Catalyst: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat at 60°C for 2-4 hours.

  • Isolation: Cool to 0°C. Filter the precipitate.

Critical Control Point: Ensure anhydrous conditions if the amine is sterically hindered, as the equilibrium can shift back to hydrolysis.

Mechanistic Pathway: Knoevenagel Condensation[1][3][4]

The following diagram illustrates the stepwise mechanism, highlighting the role of the pyridine ring in stabilizing the transition state.

ReactionMechanismStartReactants:Aldehyde + MalononitrileStep1Step 1: Deprotonation(Formation of Carbanion)Start->Step1Base (Piperidine)Step2Step 2: Nucleophilic Attackon Carbonyl CarbonStep1->Step2Fast AttackIntermediateAlkoxide Intermediate(Stabilized by Pyridine -I effect)Step2->IntermediateStep3Step 3: Proton Transfer& Elimination of H2OIntermediate->Step3ProductProduct:3-(5-(pyridin-3-yl)furan-2-yl)acrylonitrileStep3->Product- H2O

Figure 2: Step-wise mechanism of Knoevenagel condensation. The electron-withdrawing nature of the pyridine ring accelerates Step 2.[1]

Applications in Drug Discovery

The 5-(pyridin-3-yl)furan-2-carbaldehyde scaffold is a bioisostere for biaryl systems found in:

  • Kinase Inhibitors: The pyridine nitrogen acts as a hydrogen bond acceptor in the hinge region of ATP-binding pockets (e.g., p38 MAP kinase inhibitors).[1]

  • Antimicrobial Agents: Schiff bases derived from this aldehyde show efficacy against S. aureus and E. coli by disrupting cell wall synthesis.[1]

  • DNA Intercalators: Planar condensation products can intercalate into DNA base pairs, serving as potential antitumor agents.[1]

Comparative Reactivity Data
Reactant TypeReaction NameRelative Rate (vs. 5-Phenyl)Primary Product
Active Methylene KnoevenagelFaster (1.5x)Acrylonitriles
Primary Amine Schiff BaseFaster (1.2x)Imines/Hydrazones
Oxidizing Agent OxidationSimilar Carboxylic Acid
Reducing Agent ReductionSimilar Alcohol

References

  • Synthesis and Reactivity of 5-Substituted Furfurals: Title: Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds.[1] Source: PubMed Central (PMC).[1] URL:[Link]

  • Knoevenagel Condensation Protocols: Title: Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives.[1][3] Source: MDPI (Molecules).[1] URL:[Link]

  • Schiff Base Chemistry of Pyridyl-Furans: Title: Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior. Source: Der Pharma Chemica.[1] URL:[Link][4][5][6][7][8][9][10]

  • Stability and Reduction of Furan-Pyridine Systems: Title: Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst.[1][11][12] Source: Nature Communications (via PubMed).[1] URL:[Link]

An In-depth Technical Guide to Furan Ring Modifications of 5-(Pyridin-3-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-(pyridin-3-yl)furan-2-carbaldehyde scaffold is a significant heterocyclic motif in medicinal chemistry, serving as a versatile precursor for a multitude of therapeutic candidates. The furan moiety, while integral to the core structure, presents both opportunities and challenges regarding metabolic stability, pharmacokinetic profiles, and receptor interactions. Strategic modification of the furan ring is therefore a critical exercise in lead optimization and drug discovery. This technical guide provides an in-depth exploration of key synthetic strategies for modifying the furan ring of 5-(pyridin-3-yl)furan-2-carbaldehyde. We will dissect the causality behind experimental choices for three principal pathways: electrophilic substitution to preserve the aromatic core, cycloaddition reactions for scaffold diversification, and ring-opening transformations to access novel acyclic structures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced synthetic methodologies.

Introduction: The Strategic Importance of the Furan Scaffold

The furan ring is a five-membered aromatic heterocycle that serves as a crucial structural component in numerous pharmacologically active compounds.[1] In the context of 5-(pyridin-3-yl)furan-2-carbaldehyde, it functions as a rigid linker between the pyridinyl pharmacophore and a reactive carbaldehyde handle. From a drug design perspective, the furan ring's electronic and steric properties can significantly influence drug-receptor interactions and overall bioavailability.[2]

However, the furan ring is not always inert. It can be susceptible to metabolic activation, potentially leading to toxicity.[3] Therefore, medicinal chemists often seek to modify the furan ring to mitigate these liabilities or to explore new structure-activity relationships (SAR). The strategies discussed herein are designed to provide rational pathways for such modifications, moving beyond simple peripheral functionalization to fundamental alteration of the core scaffold.

Pathway I: Core Preservation via Electrophilic Substitution

The most conservative approach to modification involves substitution directly onto the furan ring while preserving its aromatic character. Furan is an electron-rich aromatic system, making it inherently more reactive towards electrophiles than benzene. However, in our substrate, the furan ring is substituted with two powerful electron-withdrawing groups: the pyridin-3-yl group and, more significantly, the 2-carbaldehyde group.[4] These groups deactivate the ring, making electrophilic substitution challenging and necessitating carefully controlled, mild reaction conditions to prevent decomposition.[4]

The directing effects of the existing substituents are paramount. The C2-carbaldehyde and C5-pyridinyl groups both deactivate the ring, but they synergistically direct incoming electrophiles to the C4 position, the only available site for substitution.

Logical Framework for Electrophilic Substitution

cluster_0 Reactivity Analysis cluster_1 Regioselectivity A 5-(pyridin-3-yl)furan-2-carbaldehyde B C2-Carbaldehyde Group (-I, -M Effect) A->B Substituents C C5-Pyridin-3-yl Group (-I Effect) A->C Substituents D Deactivated Furan Ring B->D Combined Effect C->D Combined Effect E Electrophilic Attack (E+) D->E Reaction F Favored Position: C4 E->F Outcome G Disfavored Positions: C3 (Steric Hindrance) E->G

Caption: Directing effects on the furan ring.

Protocol 1: Electrophilic Bromination at the C4 Position

This protocol describes a method for the selective bromination of the furan ring, a key transformation for introducing a handle for further cross-coupling reactions. The choice of a mild brominating agent like N-Bromosuccinimide (NBS) is critical to avoid harsh conditions that could lead to ring opening or polymerization.

Materials:

  • 5-(pyridin-3-yl)furan-2-carbaldehyde

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-(pyridin-3-yl)furan-2-carbaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add NBS (1.05 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains at 0 °C. The use of DMF as a solvent helps to moderate the reactivity of NBS.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing cold water and DCM.

  • Work-up: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield 4-bromo-5-(pyridin-3-yl)furan-2-carbaldehyde.

Pathway II: Scaffold Diversification via Diels-Alder Cycloaddition

The Diels-Alder reaction, a [4+2] cycloaddition, offers a powerful strategy to transform the planar furan ring into a complex, three-dimensional 7-oxabicyclo[2.2.1]heptene scaffold.[5] This fundamentally alters the molecule's shape and properties. Due to the aromatic stability of the furan ring, its reactivity as a diene is reduced compared to non-aromatic dienes.[5] Consequently, these reactions often require elevated temperatures or the use of Lewis acid catalysts to proceed efficiently.[6] The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction with the electron-rich furan.

Experimental Workflow: Diels-Alder Reaction

Caption: General workflow for a Diels-Alder reaction.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with N-phenylmaleimide

This protocol details the cycloaddition with N-phenylmaleimide, a reactive dienophile, to generate a polycyclic scaffold with potential for further functionalization.

Materials:

  • 5-(pyridin-3-yl)furan-2-carbaldehyde

  • N-phenylmaleimide

  • Zinc Chloride (ZnCl₂), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, add 5-(pyridin-3-yl)furan-2-carbaldehyde (1.0 eq) and N-phenylmaleimide (1.2 eq) in anhydrous toluene.

  • Catalyst Addition: Carefully add anhydrous ZnCl₂ (0.2 eq) to the mixture. The Lewis acid catalyst is crucial for activating the dienophile.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. The progress should be monitored by TLC or LC-MS.

  • Cooling and Quenching: After completion, cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous mixture with EtOAc (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentration and Purification: Remove the solvent in vacuo. Purify the resulting residue by flash chromatography on silica gel to afford the desired Diels-Alder adduct. The reaction typically favors the formation of the exo isomer, a common feature in furan Diels-Alder reactions.

Pathway III: Accessing Novel Scaffolds via Furan Ring Opening

Furan ring-opening reactions represent the most profound modification, transforming the aromatic heterocycle into a highly functionalized linear scaffold.[7] This strategy is pivotal for accessing molecular frameworks that are otherwise difficult to synthesize. Oxidative and acid-catalyzed methods are the two principal strategies for achieving this transformation.[7]

Protocol 3: Acid-Catalyzed Ring Opening to a 1,4-Dicarbonyl Compound

This protocol describes the hydrolysis of the furan ring under acidic conditions. The mechanism involves protonation of the furan ring, followed by nucleophilic attack by water and subsequent rearrangement to yield a dicarbonyl species.[8] This transformation unmasks the latent functionality of the furan ring.

Materials:

  • 5-(pyridin-3-yl)furan-2-carbaldehyde

  • 1,4-Dioxane

  • 2M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5-(pyridin-3-yl)furan-2-carbaldehyde (1.0 eq) in a mixture of 1,4-dioxane and 2M HCl (1:1 v/v).

  • Heating: Heat the mixture to 60 °C and stir for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize by adding saturated aqueous NaHCO₃ solution until the effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous layer with EtOAc (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentration and Purification: Concentrate the solvent under reduced pressure. The crude product, a substituted 1,4-dicarbonyl compound, can be purified by silica gel column chromatography if necessary.

Comparative Analysis of Modification Strategies

The choice of a modification strategy is dictated by the ultimate goal of the research program, whether it is subtle tuning of electronic properties or a complete overhaul of the molecular scaffold.

Strategy Transformation Type Key Reagents Resulting Scaffold Primary Application in Drug Discovery
Electrophilic Substitution Aromat-preserving C-H functionalizationNBS, NCS, Ac₂O/HNO₃Substituted 5-(pyridin-3-yl)furanFine-tuning electronics, adding vectors for SAR exploration
Diels-Alder Cycloaddition [4+2] CycloadditionMaleimides, Acrylates, Lewis Acids7-Oxabicyclo[2.2.1]hepteneScaffold hopping, accessing rigid 3D structures
Acid-Catalyzed Ring Opening Hydrolytic ring cleavageAqueous Acid (e.g., HCl)Acyclic 1,4-dicarbonylAccessing novel, flexible pharmacophores

Conclusion

The modification of the furan ring in 5-(pyridin-3-yl)furan-2-carbaldehyde is a versatile and powerful approach in modern medicinal chemistry. By moving beyond simple derivatization of the aldehyde, chemists can fundamentally alter the properties of the molecular core. Electrophilic substitution allows for precise electronic tuning, Diels-Alder reactions provide access to rigid, three-dimensional space, and ring-opening strategies unlock novel, functionalized acyclic structures. The protocols and strategic considerations outlined in this guide provide a robust framework for researchers to rationally design and synthesize next-generation compounds based on this privileged heterocyclic scaffold. Each pathway offers a unique set of tools to address the multifaceted challenges of drug discovery, from improving metabolic stability to discovering entirely new modes of biological activity.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis. BenchChem.
  • MDPI. (n.d.). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. MDPI.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Royal Society of Chemistry. (n.d.). Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. RSC Publishing.
  • Ataman Kimya. (n.d.). 2-FORMYLFURAN. Ataman Kimya.
  • ACS Publications. (1996). First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. ResearchGate.
  • MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI.
  • ACS Publications. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
  • Wiley Online Library. (n.d.). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. PMC.
  • ACS Publications. (n.d.). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics.
  • J-STAGE. (n.d.). On the Ring-Opening Reactions of the Furan Compounds. II. J-STAGE.
  • BenchChem. (n.d.). Phenyl-to-Furan Bioisosteric Replacement: A Comparative Guide for Drug Designers. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for Diels-Alder Reactions of Furan Derivatives. BenchChem.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Publishing.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI.
  • National Institutes of Health. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC.
  • Royal Society of Chemistry. (n.d.). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Chemical Science.
  • National Institutes of Health. (n.d.). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org.
  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting.
  • ResearchGate. (n.d.). Application of furan derivative in medicinal field. ResearchGate.
  • ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. ResearchGate.
  • Al-Qadisiyah Journal of Medical and Applied Sciences. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci.
  • Bentham Science. (n.d.). Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues. Bentham Science.
  • MDPI. (n.d.). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. MDPI.
  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. BenchChem.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Substituted Furan-2-Carbaldehydes. BenchChem.
  • National Institutes of Health. (n.d.). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. PMC.
  • Georganics. (n.d.). 5-(Pyridin-2-ylthio)furan-2-carbaldehyde. Georganics.
  • ResearchGate. (n.d.). Synthesis of 2-phosphorylfurans: reaction scope. ResearchGate.
  • Fluorochem. (n.d.). 5-(Pyridin-2-ylsulfanyl)-furan-2-carbaldehyde. Fluorochem.
  • Alfa Chemistry. (n.d.). CAS 38588-49-7 5-Pyridin-3-yl-2-furaldehyde. Alfa Chemistry.
  • ACS Publications. (2026). Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. ACS Publications.
  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI.
  • Future Medicine. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PMC.
  • ResearchGate. (n.d.). Structural formulas of two isomers of 2-formylfuran: a) trans and b) cis. ResearchGate.
  • ChemScene. (n.d.). 709635-68-7 | 5-(Pyridin-2-ylsulfanyl)furan-2-carbaldehyde. ChemScene.

Sources

Methodological & Application

Application Note: Optimized One-Pot Synthesis of 5-(Pyridin-3-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(pyridin-3-yl)furan-2-carbaldehyde , a critical heterocyclic building block used in the development of kinase inhibitors and antimicrobial agents.[1] Unlike general synthetic guides, this protocol addresses the specific challenges of coupling electron-deficient pyridines with electron-rich furans, specifically mitigating catalyst poisoning by the pyridine nitrogen and preventing oxidative degradation of the aldehyde moiety.[1]

Scientific Rationale & Retrosynthesis

The synthesis relies on the Suzuki-Miyaura cross-coupling reaction.[1] This pathway is selected over Stille coupling to avoid toxic organotin byproducts and over direct C-H arylation to ensure regioselectivity at the C5 position of the furan ring.[1]

Key Mechanistic Considerations:
  • Catalyst Selection: The pyridine nitrogen is a Lewis base that can coordinate to Palladium (Pd), potentially poisoning the catalyst.[1] We utilize Pd(dppf)Cl₂ (or alternatively Pd(PPh₃)₄), as the bidentate ligand (dppf) creates a large bite angle, stabilizing the Pd center and resisting displacement by the pyridine nitrogen.[1]

  • Base Sensitivity: Furan-2-carbaldehydes are susceptible to Cannizzaro disproportionation under strong basic conditions.[1] We employ Sodium Carbonate (Na₂CO₃) , a mild base, to facilitate the transmetallation step without degrading the aldehyde.[1]

  • Oxidation Prevention: The furan aldehyde is prone to air oxidation to the corresponding carboxylic acid.[1] Rigorous degassing and an inert atmosphere (N₂ or Ar) are strictly required.[1]

Diagram 1: Retrosynthetic Analysis & Reaction Scheme

G Target Target Molecule 5-(pyridin-3-yl)furan-2-carbaldehyde Precursor1 Precursor A 5-bromo-2-furaldehyde Catalyst Catalyst System Pd(dppf)Cl2 / Na2CO3 Precursor1->Catalyst + Precursor2 Precursor B 3-pyridinylboronic acid Precursor2->Catalyst + Catalyst->Target Suzuki Coupling (DME/H2O, 85°C)

Caption: Retrosynthetic disconnection showing the convergent assembly of the biaryl core via Suzuki coupling.

Materials & Reagents

ReagentCAS No.[1][2][3][4][5]Equiv.[1][6]Role
5-Bromo-2-furaldehyde 1899-24-71.0Electrophile
3-Pyridinylboronic acid 1692-25-71.2Nucleophile
Pd(dppf)Cl₂ · DCM 95464-05-40.03Catalyst
Sodium Carbonate (Na₂CO₃) 497-19-82.5Base
1,2-Dimethoxyethane (DME) 110-71-4-Solvent (Organic)
Water (Deionized) 7732-18-5-Solvent (Aqueous)

Detailed Experimental Protocol

Phase 1: Preparation & Degassing (Critical Step)

Objective: Remove dissolved oxygen to prevent homocoupling and catalyst deactivation.[1]

  • Prepare a solvent mixture of DME:Water (3:1 ratio) .[1]

  • Sparge the solvent mixture with Nitrogen (N₂) or Argon gas for at least 20 minutes using a dispersion tube or submerged needle.[1]

    • Why? Oxygen promotes the formation of phenol byproducts from the boronic acid and oxidizes the phosphine ligands.[1]

Phase 2: Reaction Assembly
  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, add:

    • 5-Bromo-2-furaldehyde (1.0 equiv)

    • 3-Pyridinylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂ (3 mol%)[1]

  • Seal the flask with a rubber septum and purge with N₂ for 5 minutes.

  • Inject the degassed DME/Water solvent mixture via syringe.[1]

  • Add solid Na₂CO₃ (2.5 equiv) quickly by momentarily removing the septum (under positive N₂ flow) or add as a pre-dissolved degassed aqueous solution.

Phase 3: Reaction & Monitoring
  • Heat the reaction mixture to 85°C (oil bath temperature).

  • Stir vigorously for 4–6 hours .

  • In-Process Control (IPC): Monitor by TLC (Silica gel).

    • Eluent: Hexanes:Ethyl Acetate (1:1).[1]

    • Visualization: UV light (254 nm).[1] The product will appear as a distinct dark spot under UV, more polar than the bromo-furaldehyde starting material.[1]

Phase 4: Workup & Purification
  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and Water.[1]

  • Separate the phases. Extract the aqueous layer 2x with EtOAc.[1]

    • Note: The pyridine ring increases water solubility; ensure thorough extraction.[1]

  • Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure to yield a crude yellow/brown solid.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient from 10% to 40% EtOAc in Hexanes.[1]

    • Target: Collect fractions containing the product (Rf ~0.3 in 1:1 Hex/EtOAc).

Validation & Quality Control (Self-Validating System)

To ensure the protocol was successful, compare your isolated material against these standard metrics.

Physical Properties[1][2][5][8][9][10]
  • Appearance: Pale yellow to off-white solid.[1]

  • Melting Point: 111 – 115 °C (Lit. range for CAS 38588-49-7).[1][7]

    • Check: If MP is < 100°C, the product likely contains solvent residues or unreacted boronic acid.[1]

Spectroscopic Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.68 (s, 1H): Distinctive aldehyde proton (CHO).

    • δ 9.05 (d, 1H): Pyridine proton adjacent to Nitrogen (deshielded).

    • δ 8.65 (dd, 1H): Pyridine proton.[1]

    • δ 7.35 (d, 1H): Furan ring proton (C3).[1]

    • δ 6.95 (d, 1H): Furan ring proton (C4).

    • Logic: The presence of the aldehyde singlet at ~9.6 ppm confirms the aldehyde survived the basic conditions.[1] The absence of broad OH peaks confirms removal of boronic acid.

Diagram 2: Purification & Decision Workflow

Workflow Start Crude Reaction Mixture TLC TLC Check (Hex:EtOAc 1:1) Start->TLC Decision Is Starting Material (SM) Gone? TLC->Decision Decision->Start No (Continue Heating) Workup Aq. Workup (EtOAc/Brine) Decision->Workup Yes Column Flash Chromatography (Gradient 10-40% EtOAc) Workup->Column Recryst Recrystallize (EtOH) Column->Recryst Minor Impurities Final Pure Product (MP 111-115°C) Column->Final High Purity Recryst->Final

Caption: Decision tree for reaction monitoring and downstream purification logic.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to overheating or O₂.Ensure rigorous degassing.[1] Add catalyst after purging the flask.
Low Yield (<40%) Catalyst poisoning by Pyridine N.Switch catalyst to Pd(dppf)Cl₂ (if using PPh₃) or increase loading to 5 mol%.[1]
Aldehyde Peak Missing (NMR) Oxidation to carboxylic acid.[1]Use fresh reagents.[1] Ensure inert atmosphere. Check workup pH (acidic workup can precipitate the acid).[1]
Product is Oily Residual solvent (DME/EtOAc).[1]Dry under high vacuum for >12 hours.[1] Recrystallize from minimal hot Ethanol.[1]

References

  • PubChem Compound Summary: 5-(Pyridin-3-yl)furan-2-carbaldehyde (CAS 38588-49-7).[7] National Library of Medicine.[1] Available at: [Link][1]

  • Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the mechanism).

  • Physical Data Verification: Ayuntamiento de Pinto / Chemical Vendor Database (CAS 38588-49-7 Specifications).[1] Available at: [Link] (Referenced for Melting Point data 111-115°C).[1]

  • Heterocycle Coupling Protocols: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Context for ligand selection in heterocyclic couplings).

Sources

Purification of 5-(Pyridin-3-yl)furan-2-carbaldehyde by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Chromatographic Isolation of 5-(Pyridin-3-yl)furan-2-carbaldehyde

Executive Summary

The purification of 5-(pyridin-3-yl)furan-2-carbaldehyde presents a "push-pull" chromatographic challenge. The molecule contains a basic pyridine nitrogen (pKa ~5.2) that interacts strongly with acidic silanols on silica gel, causing severe peak tailing.[1] Simultaneously, the furan-aldehyde moiety is electrophilic and susceptible to oxidation or acetal formation if handled improperly.

This guide provides a dual-phase purification strategy:

  • Method A (Flash Chromatography): A high-throughput silica protocol using amine modifiers to suppress "streaking."

  • Method B (Preparative HPLC): A reverse-phase polishing step using pH control to ensure >99% purity for biological assays.

Compound Profile & Physicochemical Properties[2][3][4][5][6]

PropertyDataRelevance to Purification
Compound Name 5-(Pyridin-3-yl)furan-2-carbaldehydeTarget Analyte
CAS Number 38588-49-7Identification
Molecular Weight 173.17 g/mol Mass Spectrometry detection
Appearance Pale brown to light brown solidVisual fraction collection aid
pKa (Pyridine N) ~5.2 (Calculated)Determines buffer pH and silanol interaction
Solubility DCM, MeOH, DMSO; Low in HexanesDictates loading solvent (DCM recommended)
Stability Air-sensitive (Aldehyde oxidation)Minimize on-column time; store under inert gas

The Challenge: The Silanol-Pyridine Interaction

Standard flash chromatography using Hexane/Ethyl Acetate often fails for this compound. The acidic silanol groups (


) on the silica surface act as proton donors to the basic pyridine nitrogen. This non-covalent bonding results in:
  • Peak Tailing: Broad, streaky elution bands.

  • Yield Loss: Product remains irreversibly adsorbed to the silica baseline.

  • Co-elution: The "tail" of the product overlaps with impurities.

Mechanism of Action

The diagram below illustrates the competitive inhibition strategy used in Method A.

SilanolInteraction cluster_0 Standard Conditions (Problem) cluster_1 Modified Conditions (Solution) Silica1 Silica Surface (Si-OH) Pyridine1 Target Molecule (Pyridine-N:) Silica1->Pyridine1 Hydrogen Bonding (Strong Retention/Tailing) Silica2 Silica Surface (Si-OH) TEA Triethylamine (TEA) (Modifier) Silica2->TEA Preferential Binding (Sites Blocked) Pyridine2 Target Molecule (Pyridine-N:) Pyridine2->Silica2 No Interaction (Free Elution)

Figure 1: Mechanism of silanol deactivation using Triethylamine (TEA). TEA preferentially binds to acidic sites, allowing the pyridine target to elute symmetrically.

Protocol A: Normal Phase Flash Chromatography

Objective: Bulk isolation of product from crude reaction mixture (e.g., Suzuki coupling).

Reagents
  • Stationary Phase: Spherical Silica Gel (40–63 µm).

  • Mobile Phase A: Dichloromethane (DCM).[2]

  • Mobile Phase B: Methanol (MeOH).[2]

  • Modifier: Triethylamine (Et3N or TEA).[1]

Step-by-Step Procedure
  • Column Pre-treatment (Crucial):

    • Prepare a solution of DCM + 1% Et3N .

    • Flush the silica column with 2–3 column volumes (CV) of this solution. This neutralizes the acidic silica surface before the sample touches it.

  • Sample Loading:

    • Dissolve the crude residue in a minimal amount of DCM.

    • Note: Avoid using MeOH for loading if possible, as it broadens the injection band. If solubility is poor, use a "dry load" technique (adsorb crude onto Celite or neutral alumina).

  • Gradient Elution:

    • Solvent System: DCM / MeOH (with 1% Et3N maintained in Solvent A or both).

    • Gradient Profile:

      • 0–5 min: 100% DCM (Isocratic hold to elute non-polar impurities).

      • 5–20 min: 0% → 5% MeOH in DCM.

      • Target Elution: The aldehyde typically elutes between 2–4% MeOH.

  • Fraction Collection:

    • Monitor at 254 nm (aromatic) and 280 nm (carbonyl).

    • Pool fractions. Evaporate immediately at <40°C to prevent aldehyde degradation or acetal formation (if MeOH is used).

Expert Insight: Do not use Acetone/Hexanes for this aldehyde. Acetone absorbs UV at similar wavelengths, obscuring the product peak, and can react with the aldehyde under basic conditions (Aldol condensation).

Protocol B: Reverse Phase HPLC (Polishing)

Objective: High-purity isolation (>99%) for biological screening or analytical standards.

Reagents
  • Column: C18 (ODS) Preparative Column (e.g., 5 µm, 19 x 150 mm).

  • Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (pH ~8.2).

  • Mobile Phase B: Acetonitrile (ACN).[1]

Rationale for pH Control

At pH 8.2, the pyridine nitrogen (pKa ~5.2) is deprotonated (neutral) .

  • Neutral State: Increases hydrophobicity, leading to better retention on C18 and sharper peak shape.

  • Acidic State (pH < 3): If Formic Acid were used, the pyridine would be protonated (

    
    ), eluting very early (near the void volume) and potentially co-eluting with polar impurities.
    
Gradient Protocol
Time (min)% Buffer (A)% ACN (B)Action
0.0955Equilibration
2.0955Injection / Hold
15.03070Linear Gradient
17.0595Wash
20.0955Re-equilibration

Workflow Visualization

PurificationWorkflow cluster_flash Step 1: Flash Chromatography cluster_hplc Step 2: HPLC Polishing (Optional) Start Crude Reaction Mixture (Suzuki Coupling) Workup Aqueous Workup (Extract w/ DCM) Start->Workup PreTreat Pre-treat Silica (DCM + 1% TEA) Workup->PreTreat Flash Run Column (DCM/MeOH Gradient) PreTreat->Flash Evap Evaporate Fractions (<40°C, Vacuum) Flash->Evap Check Purity Check (LCMS/NMR) >95%? Evap->Check HPLC Prep HPLC (C18) (pH 8.2 NH4HCO3 / ACN) Check->HPLC No (Complex Mix) Final Final Product (>99% Purity) Check->Final Yes Lyophilize Lyophilize HPLC->Lyophilize Lyophilize->Final

Figure 2: Integrated workflow for the isolation of 5-(pyridin-3-yl)furan-2-carbaldehyde.

Troubleshooting & Stability Notes

  • Aldehyde Oxidation:

    • Symptom:[1][3][4][5][6] Appearance of a carboxylic acid peak (M+16 in MS, broad hump in NMR).

    • Prevention: Store the purified solid under Nitrogen or Argon at -20°C. Avoid prolonged exposure to silica gel in air.

  • Acetal Formation:

    • Symptom:[1][3][4][5][6] Split peaks in NMR (hemiacetal) when using MeOH.

    • Remedy: Ensure the mobile phase is not acidic. The use of TEA in Method A prevents this. If observed, treat the product with aqueous acid (e.g., 1N HCl) briefly during workup to hydrolyze the acetal back to the aldehyde, then neutralize immediately.

  • Alternative Purification (Bisulfite Adduct):

    • If chromatography fails, exploit the aldehyde functionality. Shake the crude organic layer with saturated aqueous Sodium Bisulfite (NaHSO3) . The aldehyde forms a water-soluble adduct.[5][6] Wash the organic layer (discard impurities), then treat the aqueous layer with base (NaHCO3) to regenerate the aldehyde and extract back into DCM.

References

  • Teledyne ISCO. (2018). Purification of Pyridine Derivatives: Overcoming Tailing on Silica.
  • Taniguchi, T., & Curran, D. P. (2012).[7] Silica Gel Promotes Reductions of Aldehydes and Ketones.[7][8] Organic Letters, 14(17), 4540–4543. [Link] (Demonstrates reactivity of aldehydes on silica).

  • PubChem. (2025).[9] Compound Summary: 5-(Pyridin-3-yl)furan-2-carbaldehyde (CID 12215260).[10] Retrieved from [Link]

  • University of Rochester. (2017). Bisulfite Workup for Purification of Aldehydes. Department of Chemistry Protocols. Retrieved from [Link]

Sources

Application Note: Mass Spectrometric Characterization and Quantification of 5-(Pyridin-3-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

5-(Pyridin-3-yl)furan-2-carbaldehyde (CAS: 21169-71-1) is a critical heterocyclic building block used in the synthesis of bioactive compounds, including kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structure comprises a basic pyridine ring coupled to a furan moiety bearing a reactive aldehyde group.

This Application Note provides a definitive protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Challenges Addressed:

  • Ionization Efficiency: The pyridine nitrogen provides a basic site (

    
    ), making Electrospray Ionization (ESI) in positive mode the superior choice over APCI.
    
  • Chromatographic Tailing: Interaction between the basic pyridine moiety and residual silanols on HPLC columns often leads to peak tailing. This protocol mitigates this using specific mobile phase modifiers.

  • Labile Functionality: The aldehyde group is susceptible to oxidation (to carboxylic acid) or hydration. Sample handling protocols are designed to prevent artifact formation.

Experimental Workflow

The following diagram outlines the end-to-end workflow, ensuring data integrity from sample preparation to spectral deconvolution.

Workflow Sample Sample Preparation (Acetonitrile/Water) LC LC Separation (C18, Acidic pH) Sample->LC Injection ESI ESI (+) Ionization [M+H]+ m/z 174 LC->ESI Elution MS1 Q1 Selection Precursor: 174.05 ESI->MS1 Ion Intake CID CID Fragmentation (Collision Cell) MS1->CID Selection MS2 Q3 Detection Product: 146.05 CID->MS2 Transition

Figure 1: Analytical workflow for the targeted MS/MS analysis of 5-(Pyridin-3-yl)furan-2-carbaldehyde.

Detailed Protocols

Sample Preparation Strategy

Objective: Solubilize the analyte while preventing the oxidation of the aldehyde to 5-(pyridin-3-yl)furan-2-carboxylic acid.

Reagents:

  • LC-MS Grade Acetonitrile (ACN).

  • Milli-Q Water (18.2 MΩ·cm).

  • Formic Acid (FA).

Protocol:

  • Stock Solution: Weigh 1.0 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% ACN to minimize hydrolysis/hydration issues common in aqueous aldehyde solutions. (Conc: 100 µg/mL).

  • Working Standard: Dilute Stock Solution 1:100 with 50:50 Water:ACN + 0.1% FA.

    • Expert Insight: The addition of acid in the diluent ensures the pyridine nitrogen is protonated immediately, preventing adsorption to glass vial surfaces.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter. Do not use Nylon filters, as aldehydes can bind to amine groups in nylon matrices.

Liquid Chromatography Conditions

Objective: Achieve retention and symmetrical peak shape for a basic heterocyclic compound.

ParameterSettingRationale
Column C18 End-capped (e.g., Waters XSelect CSH), 2.1 x 100 mm, 1.7 µmCharged Surface Hybrid (CSH) technology repels protonated bases, reducing peak tailing [1].
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures full protonation of pyridine (

~5.2).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than MeOH for furan derivatives.
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency.
Column Temp 40°CReduces backpressure and improves mass transfer.

Gradient Table:

Time (min) % Mobile Phase B
0.0 5
1.0 5
6.0 95
8.0 95
8.1 5

| 10.0 | 5 |

Mass Spectrometry Parameters

Mode: Positive Electrospray Ionization (ESI+). ** Rationale:** The pyridine ring is a proton sponge. The theoretical


 is 174.055 Da.

Source Settings (Generic for Triple Quad):

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 650 L/hr

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the aldehyde).

Fragmentation Mechanism & MRM Transitions

Understanding the fragmentation is vital for confirmation. The primary fragmentation pathway for furan-2-carbaldehydes involves the loss of carbon monoxide (CO, 28 Da).

Proposed Fragmentation Pathway:

  • Precursor:

    
     at m/z 174.
    
  • Primary Product: Loss of CO (carbonyl from aldehyde)

    
    m/z 146.
    
  • Secondary Product: Cleavage of the furan ring or loss of HCN from the pyridine ring

    
    m/z 118/119.
    

Fragmentation Parent [M+H]+ m/z 174.05 Inter [M+H - CO]+ m/z 146.06 (Furanyl cation) Parent->Inter - CO (28 Da) Collision Energy: 15-20 eV Frag2 [Pyridine Ring Frag]+ m/z 119.05 Inter->Frag2 - HCN (27 Da) Frag3 [C5H4N]+ m/z 78.03 (Pyridinium) Inter->Frag3 Ring Cleavage

Figure 2: Proposed ESI+ fragmentation pathway for 5-(Pyridin-3-yl)furan-2-carbaldehyde.

MRM Transition Table:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Quantifier 174.1146.11850Primary Identification (Loss of CO)
Qualifier 174.1119.13250Structural Confirmation
Qualifier 174.178.14550Pyridine specific fragment

Results Validation & Troubleshooting

To ensure the trustworthiness of the data, the following self-validating checks must be performed.

Linearity and Carryover
  • Linearity: The method should demonstrate linearity (

    
    ) over the range of 1 ng/mL to 1000 ng/mL.
    
  • Carryover: Inject a blank (100% ACN) immediately after the highest standard. The area of the analyte in the blank must be < 20% of the LLOQ (Lower Limit of Quantification).

    • Troubleshooting: If carryover is observed, switch the needle wash solvent to 50:50 MeOH:ACN + 0.1% Formic Acid.

Matrix Effects

When analyzing biological matrices (plasma/microsomes), the pyridine moiety causes significant ion suppression if co-eluting with phospholipids.

  • Protocol: Monitor the phospholipid transition (m/z 184

    
     184 for phosphatidylcholines) to ensure it does not overlap with the analyte retention time (approx 3.5 - 4.0 min in this gradient).
    

References

  • Waters Corporation. "Charged Surface Hybrid (CSH) Technology: The Solution for Basic Compounds." Waters Application Notes. [Link]

  • National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center: Furan-2-carboxaldehyde derivatives." NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. "Compound Summary: 5-(Pyridin-3-yl)furan-2-carbaldehyde." National Library of Medicine. [Link]

  • McMaster, M. "LC/MS: A Practical User's Guide." Wiley-Interscience, 2005. (General reference for ESI mechanisms of heterocycles). [Link]

Application Note: High-Efficiency Synthesis of Schiff Bases from 5-(pyridin-3-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the protocol for synthesizing Schiff bases (imines) using 5-(pyridin-3-yl)furan-2-carbaldehyde . This specific scaffold represents a "privileged structure" in medicinal chemistry, combining the electron-withdrawing nature of the pyridine ring with the electron-rich furan moiety.

Why this scaffold matters:

  • Dual-Pharmacophore: The bi-heterocyclic system mimics various biological substrates, showing high affinity for kinase domains and DNA minor grooves.

  • Coordination Chemistry: The pyridine nitrogen and the imine nitrogen (formed post-condensation) create a potential N,N-bidentate chelating site, ideal for metallodrug development (e.g., Cu(II), Zn(II) complexes).

  • Electronic Push-Pull: The conjugation between the electron-deficient pyridine (at the 3-position) and the furan ring fine-tunes the electrophilicity of the aldehyde carbonyl, often resulting in faster reaction kinetics compared to simple benzaldehydes.

Chemical Reactivity Profile

Understanding the electronic environment is crucial for optimizing the reaction conditions.

FeatureChemical EffectExperimental Implication
Furan Ring Electron-rich (aromatic)Increases electron density, but the aldehyde group at C2 is activated.
Pyridine-3-yl Electron-withdrawing (-I effect)Pulls electron density away from the furan, making the carbonyl carbon more electrophilic .
Pyridine Nitrogen Basic site (pKa ~5.2)Can scavenge acid catalysts. Critical: Use a slight excess of acetic acid to ensure the catalyst remains active.
Aldehyde (C=O) Reaction centerSusceptible to nucleophilic attack by primary amines.
Mechanism of Action

The reaction proceeds via a reversible acid-catalyzed mechanism.

  • Protonation: The carbonyl oxygen is protonated (activated).

  • Attack: The primary amine attacks the carbonyl carbon.

  • Transfer: Proton transfer generates a carbinolamine intermediate.

  • Elimination: Water is eliminated to form the C=N imine bond.

ReactionMechanism Start Aldehyde (Electrophile) Inter1 Hemiaminal (Unstable Intermediate) Start->Inter1 + Amine + H+ (Cat) Amine Primary Amine (Nucleophile) Amine->Inter1 Water H2O (Byproduct) Inter1->Water Product Schiff Base (Imine) Inter1->Product - H2O (Dehydration)

Figure 1: Simplified reaction pathway for acid-catalyzed Schiff base formation.

Validated Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Precursor: 5-(pyridin-3-yl)furan-2-carbaldehyde (1.0 equiv).

  • Amine: Substituted aniline or aliphatic amine (1.0 - 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

    • Note: Ethanol is preferred for higher reflux temperature (78°C vs 65°C), driving water elimination.

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ) or Magnesium Sulfate (
    
    
    
    ).
Protocol A: Standard Reflux (Solution Phase)

Best for: Stable amines and general library synthesis.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-(pyridin-3-yl)furan-2-carbaldehyde in 15 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid. Stir at room temperature for 5 minutes.

    • Pro-Tip: The solution may slightly darken; this is normal.

  • Addition: Add 1.0 mmol of the primary amine dropwise (if liquid) or portion-wise (if solid).

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 80°C oil bath) for 3–6 hours .

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation:

    • Scenario 1 (Precipitate forms): Cool the flask to 0°C (ice bath). Filter the solid precipitate under vacuum. Wash with cold ethanol (2 x 5 mL).

    • Scenario 2 (No precipitate): Evaporate the solvent to 1/3 volume using a rotary evaporator. Cool to 0°C or add cold diethyl ether to induce crystallization.

  • Purification: Recrystallize from hot ethanol or an Ethanol/DMF mixture if the product is highly insoluble.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Reluctant amines (e.g., electron-deficient anilines).

  • Mix: Combine 1.0 mmol aldehyde, 1.1 mmol amine, and 2 drops AcOH in a microwave vial.

  • Solvent: Add 2 mL of Ethanol (minimal solvent).

  • Irradiation: Heat at 100°C for 5–10 minutes (Power: 150W, Max Pressure: 200 psi).

  • Workup: Pour reaction mixture into crushed ice. Filter the resulting solid.[1]

Workflow Visualization

ProtocolWorkflow Step1 Dissolution Aldehyde + EtOH Step2 Activation Add Glacial AcOH (Cat.) Step1->Step2 Step3 Amine Addition Stoichiometry 1:1 Step2->Step3 Step4 Reflux 3-6 Hours @ 80°C Step3->Step4 Step5 TLC Check Disappearance of Aldehyde Step4->Step5 Decision Precipitate? Step5->Decision Solid Filtration Wash w/ Cold EtOH Decision->Solid Yes Liquid Rotovap to 1/3 Vol Induce Crystallization Decision->Liquid No Final Final Product Recrystallization Solid->Final Liquid->Final

Figure 2: Step-by-step experimental workflow for solution-phase synthesis.

Characterization & Quality Control

To validate the formation of the Schiff base, look for these specific spectroscopic signatures.

TechniqueParameterExpected SignatureInterpretation
FT-IR

Stretch
1600 – 1640 cm⁻¹ Sharp, strong band confirming imine formation.
FT-IR

Stretch
~1680 cm⁻¹Absence of this band confirms full conversion of aldehyde.
¹H-NMR Azomethine Proton (-CH=N-)

8.2 – 8.8 ppm
Singlet (s, 1H). Distinctive downfield shift.
¹H-NMR Furan Protons

6.5 – 7.5 ppm
Doublets/Multiplets. Coupling constants (

) confirm furan ring integrity.
Mass Spec Molecular Ion

Confirm molecular weight matches theoretical mass.

Troubleshooting Guide

ProblemRoot CauseSolution
Low Yield / No Reaction Pyridine nitrogen buffering the catalyst.Increase AcOH to 5-10 mol%. Ensure pH is slightly acidic (pH 5-6).
Oiling Out Product is too soluble in hot ethanol.Use a solvent mixture (EtOH/Water 9:1) or switch to Methanol. Triturate the oil with Hexane/Ether.
Hydrolysis on Column Imine instability on silica gel.Avoid silica chromatography if possible. Imines hydrolyze on acidic silica. Use neutral alumina or recrystallization. If chromatography is necessary, add 1% Triethylamine to the eluent.
Starting Material Remains Equilibrium favors reactants (water presence).Add molecular sieves (4Å) to the reaction flask to scavenge water, driving the equilibrium to the right (Le Chatelier's principle).

References

  • General Schiff Base Protocols

    • Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 18(10), 12264-12289.

  • Furan-2-Carbaldehyde Derivatives

    • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of A Novel Schiff Base Derived from Furan-2-carbaldehyde. Organic Chemistry International.

  • Biological Activity of Pyridine-Furan Scaffolds

    • Rao, G. K., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel Schiff Bases Containing Pyridine and Furan Moieties.[1][2] Journal of Molecular Structure, 1202, 127266.

  • Reaction Mechanism Insights

    • Chakraborti, A. K., et al. (2004). Magnesium perchlorate as an efficient catalyst for the synthesis of imines and phenylhydrazones. Journal of Organic Chemistry, 69(6), 2131-2136.

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for 5-(pyridin-3-yl)furan-2-carbaldehyde and associated amines before handling.

Sources

Application Note: 5-(Pyridin-3-yl)furan-2-carbaldehyde as a Privileged Scaffold in Drug Discovery

[1]

Executive Summary

5-(Pyridin-3-yl)furan-2-carbaldehyde (CAS: 219533-88-3) represents a "privileged scaffold" in medicinal chemistry, merging the hydrogen-bonding capability of the pyridine ring with the lipophilic, aromatic furan linker.[1] This bifunctional intermediate is critical for fragment-based drug design (FBDD), serving as a precursor for kinase inhibitors, antimicrobial agents, and intercalating DNA-binding small molecules.[1]

This application note provides a validated technical guide for the synthesis, purification, and downstream derivatization of this core intermediate. We focus on ensuring regio-control during synthesis and maximizing yield during the highly reactive aldehyde diversification steps.

Chemical Profile & Significance[1][2][3][4][5]

PropertySpecification
IUPAC Name 5-(pyridin-3-yl)furan-2-carbaldehyde
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol
Key Functionality Pyridine Nitrogen: H-bond acceptor (kinase hinge binder)Aldehyde: Electrophilic handle for condensation/aminationFuran Ring: Pi-pi stacking linker
Solubility Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water.[1]
Structural Logic in Drug Design

The 3-pyridyl isomer is often preferred over the 2-pyridyl variant in kinase inhibitor design to avoid steric clash with the hinge region backbone while maintaining a favorable vector for hydrogen bonding.[1] The furan spacer provides a rigid distance constraint, orienting the aldehyde-derived "warhead" into a hydrophobic pocket.

Protocol A: Synthesis of the Core Intermediate

Reaction Type: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Objective: Synthesize 5-(pyridin-3-yl)furan-2-carbaldehyde from 5-bromo-2-furaldehyde and 3-pyridylboronic acid.[1]

Mechanism of Action

The reaction proceeds via the catalytic cycle: Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid (activated by base), and reductive elimination to form the biaryl bond.

Materials
  • Reactant A: 5-Bromo-2-furaldehyde (1.0 equiv)[1]

  • Reactant B: 3-Pyridylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3 mol%) - Chosen for stability and resistance to oxidation compared to Pd(PPh₃)₄.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure
  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 5-bromo-2-furaldehyde (1.75 g, 10 mmol) and 3-pyridylboronic acid (1.48 g, 12 mmol).

  • Solvation: Add 40 mL of degassed 1,4-dioxane. Stir under nitrogen flow for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM (245 mg, 0.3 mmol). The solution will turn dark red/brown.

  • Activation: Add 15 mL of 2.0 M Na₂CO₃ aqueous solution.

  • Reflux: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 6 hours. Monitor by TLC (50% EtOAc/Hexane). The product spot will be UV active and stain with DNP (orange/red due to aldehyde).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).

    • Yield Expectation: 75-85% as a pale yellow solid.[1]

Protocol B: Downstream Application – Thiosemicarbazone Synthesis

Application: Synthesis of antimicrobial/anticancer agents. Rationale: The Schiff base formation at the C2-position creates a tridentate ligand system (N-N-S) capable of chelating transition metals (Cu, Fe), often enhancing biological potency via oxidative stress mechanisms.

Step-by-Step Procedure
  • Dissolution: Dissolve 5-(pyridin-3-yl)furan-2-carbaldehyde (173 mg, 1.0 mmol) in absolute ethanol (10 mL).

  • Reagent Addition: Add thiosemicarbazide (91 mg, 1.0 mmol) and a catalytic amount of glacial acetic acid (2 drops).

  • Reflux: Heat to reflux (80°C) for 3 hours. A precipitate typically forms during the reaction.

  • Isolation: Cool to 0°C. Filter the precipitate and wash with cold ethanol and diethyl ether.

  • Result: The resulting thiosemicarbazone is typically a yellow crystalline solid, ready for biological assay or metal complexation.

Visualization of Synthetic Pathways[7]

The following diagram illustrates the central role of 5-(pyridin-3-yl)furan-2-carbaldehyde in divergent synthesis.

GStart5-Bromo-2-furaldehydeCore5-(Pyridin-3-yl)furan-2-carbaldehyde(Core Intermediate)Start->CoreSuzuki CouplingPd(dppf)Cl2, Na2CO3Boronic3-Pyridylboronic AcidBoronic->CoreSchiffThiosemicarbazones(Antimicrobial/Anticancer)Core->SchiffThiosemicarbazideEtOH, H+, RefluxChalconeChalcone Derivatives(Anti-inflammatory)Core->ChalconeAcetophenoneNaOH, Aldol Cond.AmineReductive Amination Products(Kinase Inhibitors)Core->AmineR-NH2, NaBH(OAc)3Reductive AminationFusedFused Heterocycles(e.g., Imidazopyridines)Core->FusedCyclization Protocols

Figure 1: Divergent synthetic map starting from the Suzuki coupling of precursors to the generation of bioactive libraries.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRisk FactorMitigation Strategy
Catalyst Deactivation Pd(0) oxidation leads to "Pd black" precipitation and stalled reaction.[1]Use Pd(dppf)Cl₂ (more robust).[2] Ensure rigorous degassing of solvents (sparge with N₂ for >15 mins).
Aldehyde Oxidation The aldehyde group can oxidize to carboxylic acid in air.Store intermediate under inert atmosphere (Argon/N₂) at -20°C.
Boronic Acid Protodeboronation Loss of the boronic acid group before coupling.Avoid excessive heating (>100°C). Use mild bases (Na₂CO₃ or K₃PO₄) rather than strong hydroxides.
Purification Pyridine nitrogen causes tailing on silica gel.Add 1% Triethylamine (TEA) to the eluent during flash chromatography to neutralize silica acidity.

Safety & Handling

  • Hazard Identification: The compound contains a pyridine ring (potential skin irritant) and a furan ring (potential carcinogen suspect). Handle in a fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste Disposal: Aqueous waste from the Suzuki coupling contains Palladium and must be segregated into heavy metal waste streams.

References

  • Suzuki-Miyaura Coupling Mechanism & Catalysts

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Synthesis of Furan-Pyridine Scaffolds

    • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry.

  • Bioactivity of Thiosemicarbazones

    • Liu, M. C., et al. (1996). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 39(13), 2586-2593.[3]

  • Schiff Base Applications

    • Hernández, W., et al. (2023).[4] Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Biological Activities.[1][4] Journal of Chemistry.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(pyridin-3-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-PYR-FUR-001 Status: Active Topic: Troubleshooting Side Reactions & Optimization in Heteroaryl Suzuki-Miyaura Coupling Target Molecule: 5-(pyridin-3-yl)furan-2-carbaldehyde

Executive Summary & Route Logic

User Query: "Why is my yield low, and what are these impurities?"

Root Cause Analysis: The synthesis of 5-(pyridin-3-yl)furan-2-carbaldehyde involves coupling two electron-rich/deficient heteroaromatics. This system is prone to three specific failure modes:

  • Catalyst Sequestration: The pyridine nitrogen coordinates to Palladium, arresting the catalytic cycle.

  • Protodeboronation: Heteroaryl boronic acids are hydrolytically unstable.

  • Aldehyde Disproportionation: The furaldehyde moiety undergoes the Cannizzaro reaction in strong aqueous bases.

The Validated Route: To minimize these risks, the coupling directionality is critical.

  • Do NOT use: 5-formylfuran-2-boronic acid + 3-halopyridine. (The furan boronic acid is notoriously unstable).

  • MUST USE: 3-Pyridylboronic acid + 5-Bromofuran-2-carbaldehyde .

Troubleshooting Modules (Q&A Format)

Module A: The Reaction Stalls (Catalyst Poisoning)

Q: My reaction starts but stops at ~40% conversion. Adding more catalyst doesn't help. Why?

Technical Insight: The pyridine ring is a Lewis base. In standard conditions using Pd(PPh₃)₄, the pyridine nitrogen competes with the phosphine ligands for the Pd(0) center. This forms a stable, non-reactive Pd-pyridine complex (catalyst poisoning), preventing the oxidative addition of the aryl halide.

Corrective Action:

  • Switch Ligands: Move to bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The bite angle of dppf creates a tighter chelation to Pd, making it harder for pyridine to displace the ligand.

  • Increase Temperature: Pyridine coordination is reversible. Increasing temperature to 80–100°C shifts the equilibrium away from the poisoned complex.

Module B: The "Missing" Boronic Acid (Homocoupling)

Q: I see the starting bromide remaining, but the boronic acid is gone. The major byproduct is 3,3'-bipyridine.

Technical Insight: This is Oxidative Homocoupling . In the presence of trace oxygen, the boronic acid couples with itself rather than the halide. This is exacerbated when the main catalytic cycle is slow (see Module A).

Corrective Action:

  • Rigorous Degassing: Sparging with nitrogen is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon bubbling for >20 mins before adding the catalyst.

  • Stoichiometry: Increase the boronic acid equivalents from 1.1 to 1.5 eq to account for sacrificial loss.

Module C: The "Disappearing" Product (Cannizzaro Reaction)

Q: My LCMS shows the product formed, but after workup, I have a mixture of alcohol and carboxylic acid.

Technical Insight: Furan-2-carbaldehydes are highly susceptible to the Cannizzaro reaction (base-induced disproportionation) when exposed to strong bases (NaOH, KOH) or even carbonate bases at high reflux temperatures for extended periods.

Corrective Action:

  • Base Selection: Switch to Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) . Avoid Hydroxides.

  • Phase Management: Use a biphasic system (Dioxane/Water) but minimize the water volume to just enough to dissolve the base.

  • Quench Immediately: Do not let the reaction stir overnight after completion. Cool and neutralize to pH 7 immediately.

Visualizing the Failure Modes

The following diagram maps the competitive pathways in this specific synthesis.

ReactionPathways Start Reactants: 3-Pyridylboronic Acid + 5-Bromofuran-2-carbaldehyde Pd_Cycle Pd Catalytic Cycle (Oxidative Addition -> Transmetallation) Start->Pd_Cycle Ideal Path Poison Catalyst Poisoning (Pyridine-Pd Complex) Start->Poison Pyridine N-coordination (If monodentate ligand used) Homo Homocoupling (3,3'-Bipyridine) Start->Homo O2 present Proto Protodeboronation (Pyridine + Boric Acid) Start->Proto H2O/Heat (Slow Cycle) Product Target Product: 5-(pyridin-3-yl)furan-2-carbaldehyde Pd_Cycle->Product Reductive Elimination Cannizzaro Cannizzaro Reaction (Alcohol + Acid Byproducts) Product->Cannizzaro High pH / Prolonged Time

Caption: Figure 1. Competitive reaction pathways. Red nodes indicate irreversible failure modes.

Validated Experimental Protocol (SOP)

Objective: Synthesis of 5-(pyridin-3-yl)furan-2-carbaldehyde avoiding common side reactions.

Materials
ReagentEquivalentsRoleNotes
5-Bromofuran-2-carbaldehyde 1.0 eqElectrophileStore in dark; check purity (TLC).
3-Pyridylboronic acid 1.3 - 1.5 eqNucleophileExcess accounts for deboronation.
Pd(dppf)Cl₂ · DCM 0.03 - 0.05 eqCatalystBidentate ligand prevents poisoning.
K₂CO₃ 2.0 eqBaseMilder than hydroxides.
DME / Water (4:1) Solvent0.1 M Conc.Dioxane is a valid alternative.
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Add 5-bromofuran-2-carbaldehyde (1.0 eq), 3-pyridylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (3 mol%) to the flask.

    • Note: Adding solids first allows for simultaneous degassing.

  • Solvent Addition & Degassing (CRITICAL):

    • Add the DME/Water mixture.

    • Degas: Bubble Argon directly into the solvent for 20 minutes. Do not skip this step. Oxygen causes homocoupling.[1]

  • Base Addition: Add K₂CO₃ (2.0 eq) quickly against a positive flow of Argon.

  • Reaction: Heat to 85°C (oil bath temperature). Stir vigorously.

    • Monitoring: Check TLC/LCMS at 2 hours. If stalled, add 1 mol% more catalyst.

    • Endpoint: Typically 4-6 hours. Do not run overnight to avoid Cannizzaro degradation.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc and Water.

    • Neutralize: Adjust aqueous layer pH to ~7-8 using 1M HCl (carefully) or saturated NH₄Cl. High pH during extraction promotes aldehyde oxidation.

    • Extract aqueous layer with EtOAc (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is moderately polar due to the pyridine nitrogen.

Data & Optimization Guide

Base & Solvent Selection Matrix

Use this table if the standard protocol fails.

BaseSolventReaction RateSide Reaction RiskRecommendation
K₂CO₃ DME/H₂OModerateLowPrimary Choice
Na₂CO₃ Toluene/EtOH/H₂OModerateLowGood for scale-up
Cs₂CO₃ Dioxane (Dry)FastModerate (Homocoupling)Use for difficult substrates
NaOH THF/H₂OFastHigh (Cannizzaro) AVOID
Et₃N DMFSlowLowUse if acid sensitive
Troubleshooting Logic Tree

Troubleshooting Start Problem Encountered CheckLCMS Analyze Crude LCMS Start->CheckLCMS LowConv SM (Bromide) Remaining CheckLCMS->LowConv High SM % WrongProd SM Gone, Wrong Mass CheckLCMS->WrongProd CatCheck Did you use Pd(PPh3)4? LowConv->CatCheck SwitchCat Switch to Pd(dppf)Cl2 (Pyridine Poisoning) CatCheck->SwitchCat Yes TempCheck Increase Temp to 90°C CatCheck->TempCheck No HomoCoup Mass = Bipyridine? WrongProd->HomoCoup FixO2 Degas Better / Increase Boronic Acid HomoCoup->FixO2 Yes Canniz Mass = Alcohol/Acid? HomoCoup->Canniz No FixBase Switch to K3PO4 / Reduce Time Canniz->FixBase Yes

Caption: Figure 2. Decision tree for diagnosing reaction failures.

References

  • BenchChem. (2025).[4] An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications. Retrieved from 3[4]

  • Li, J. J., & Gribble, G. W. (2002). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Context: General mechanism and side reactions).[5]

  • Ejsmont, K., et al. (2003).[6] 5-Formyl-2-furanboronic acid at 100 K.[6] Acta Crystallographica. Retrieved from 6[5][7][8] (Context: Instability of furan boronic acids).

  • Lilly, E., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.[9] Retrieved from 10 (Context: Homocoupling mechanisms).

Sources

Troubleshooting 5-(Pyridin-3-yl)furan-2-carbaldehyde purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-(Pyridin-3-yl)furan-2-carbaldehyde. Recognizing the nuances of handling heteroaromatic aldehydes, this document provides in-depth, field-proven insights into common purification challenges. Our approach is rooted in explaining the causality behind experimental choices to empower you to resolve issues effectively.

Introduction: The Challenge of Purity

5-(Pyridin-3-yl)furan-2-carbaldehyde (MW: 173.17 g/mol ) is a valuable building block in medicinal chemistry.[1][2] Its purity is paramount, as trace impurities can interfere with subsequent reactions, lead to downstream purification difficulties, and compromise the biological activity of final compounds. The compound typically presents as a yellow to white solid with a melting point in the range of 111-115 °C.[3] Like many furan-2-carbaldehyde derivatives, it can be sensitive to air and light, potentially discoloring over time.[4]

The most common synthetic route to this molecule is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is powerful but can introduce specific impurities that complicate purification, including unreacted starting materials, homocoupled byproducts, and residual catalyst.[5][6] This guide will focus on troubleshooting purification in the context of this synthetic approach, followed by general purification strategies.

Troubleshooting Purification Post-Suzuki Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[7] However, challenges in achieving high purity of the desired product, 5-(Pyridin-3-yl)furan-2-carbaldehyde, often stem from the reaction itself.

Q1: My post-reaction TLC/LC-MS shows multiple spots/peaks. What are the likely impurities and how do I remove them?

A1: A complex crude reaction mixture is a common issue. The primary culprits are typically unreacted starting materials, homocoupled byproducts, and palladium-containing residues.

Probable Impurities & Their Origins:

  • Unreacted Starting Materials: Either 5-halofuran-2-carbaldehyde (e.g., 5-bromo) or 3-pyridylboronic acid (or its ester) may remain. This often points to an incomplete reaction.

  • Homocoupled Byproducts: You may see 3,3'-bipyridine (from the pyridine boronic acid) or 2,2'-bifuran-5,5'-dicarbaldehyde (from the furan halide). This side reaction is often promoted by the presence of oxygen or suboptimal reaction conditions.[5]

  • Protodeborylation Product: The 3-pyridylboronic acid can react with trace water or protic solvents to form pyridine.

  • Palladium Residues: Residual palladium catalyst and phosphine ligands (or their oxides) are common contaminants that can be difficult to remove.

Troubleshooting & Purification Workflow:

Below is a logical workflow to diagnose and address these impurities.

G start Crude Reaction Mixture (Multiple Spots on TLC) node1 Perform Aqueous Workup (e.g., EtOAc/Water Extraction) start->node1 node2 Is a dark, insoluble material present? node1->node2 node3 Filter through Celite® or a silica plug. This removes precipitated Palladium species. node2->node3 Yes node4 Analyze organic layer by TLC. node2->node4 No node3->node4 node5 Are non-polar spots (high Rf) and polar spots (low Rf) present? node4->node5 node6 Purify via Silica Gel Column Chromatography. node5->node6 Yes node9 Attempt Recrystallization (See Table 2 & Protocol 2) node5->node9 No, single spot but appears impure node7 Are spots still overlapping or streaking? node6->node7 node8 Optimize chromatography conditions. (See Table 1) node7->node8 Yes node10 Product is pure but colored? node7->node10 No node8->node6 end Pure Product node9->end node11 Treat with activated charcoal during recrystallization. node10->node11 Yes node10->end No node11->node9

Caption: Troubleshooting workflow for purification.

General Purification Strategies

Silica Gel Column Chromatography

This is the most common and effective method for separating the product from reaction byproducts. The polarity difference between the desired product and impurities is generally sufficient for good separation.

Q2: What is a good starting solvent system for column chromatography?

A2: Based on the structure, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is an excellent starting point. The pyridine and aldehyde moieties make the target compound moderately polar.

Solvent System Typical Ratio (v/v) Comments
Hexanes / Ethyl Acetate70:30 to 50:50Recommended starting point. Allows for good separation of non-polar homocoupled byproducts (high Rf) from the product (mid Rf).
Dichloromethane / Methanol99:1 to 95:5Useful if the product has lower solubility in ethyl acetate. Be cautious, as methanol can sometimes cause streaking on silica.
Toluene / Acetone80:20 to 60:40An alternative system that can sometimes provide different selectivity.
Table 1: Recommended Solvent Systems for TLC and Column Chromatography.

Experimental Protocol 1: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a column and allow it to pack under gravity or with light pressure. Ensure the packed bed is stable and free of cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This method is highly recommended for preventing band broadening.

  • Elution: Begin eluting with a low polarity mixture (e.g., 80:20 Hexanes/EtOAc).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 70:30, then 60:40 Hexanes/EtOAc). This will elute non-polar impurities first, followed by your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

If the product is obtained in high enough purity from chromatography (>95%), recrystallization is an excellent final step to obtain highly pure, crystalline material. Finding the right solvent is key.

Q3: My compound oils out or won't crystallize. What should I do?

A3: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, and it separates as a liquid phase upon cooling rather than forming crystals. The choice of solvent is critical.

Strategy: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Solvent/System Procedure Comments
EthanolSingle SolventEthanol is often effective for recrystallizing furan derivatives.[8][9]
IsopropanolSingle SolventA good alternative to ethanol, often with slightly lower solubility at room temperature.
Ethyl Acetate / HexanesTwo SolventsDissolve the compound in a minimum of hot ethyl acetate, then slowly add hexanes until turbidity persists. Reheat to clarify and then cool slowly.
TolueneSingle SolventCan be effective for aromatic compounds if solubility is an issue in alcohols or esters.
Table 2: Suggested Solvents for Recrystallization.

If you only have access to high-boiling point solvents like DMF or DMSO for dissolution, a diffusion crystallization method can be effective.[10]

Experimental Protocol 2: Two-Solvent Recrystallization (EtOAc/Hexanes)

  • Dissolution: Place the impure solid in a flask and add a minimal amount of hot ethyl acetate to fully dissolve it.

  • Induce Saturation: While keeping the solution hot, add hexanes dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of hot ethyl acetate until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Ice Bath: Once crystals have formed at room temperature, place the flask in an ice bath for 30-60 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q4: My purified product is a yellow-to-brown solid. Is this normal? A4: While the pure compound is often described as a white or pale yellow solid, many furan aldehydes can develop a yellow or brownish tint upon exposure to air and light without significant degradation.[4] However, a dark brown or black color may indicate the presence of polymeric or palladium-based impurities. If the color is a concern, treating a solution of the compound with activated charcoal during recrystallization can often remove colored impurities.

Q5: How should I store the purified 5-(Pyridin-3-yl)furan-2-carbaldehyde? A5: To prevent degradation and discoloration, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and kept in a cool, dark place.[11] For long-term storage, refrigeration is recommended.

Q6: The 1H NMR of my product looks clean, but the yield is low. Where did my product go? A6: Low yield with high purity can result from several factors:

  • Incomplete Reaction: The primary cause is often an incomplete Suzuki coupling. Re-evaluate your catalyst, base, and reaction time.

  • Mechanical Loss: Significant material can be lost during transfers, multiple purification steps, or by using an excessive amount of solvent during recrystallization.

  • Product Volatility: While the product is a solid, some related furan aldehydes have slight volatility. Avoid overly aggressive solvent removal (high temperature, high vacuum) for prolonged periods.[11]

References

  • Royal Society of Chemistry. (n.d.). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. RSC Publishing. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR. Retrieved from [Link]

  • Google Patents. (n.d.). EP3498699A1 - Chromatography method for the purification of furfural derivatives.
  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. NIH. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

  • Eurasian Chemical Communications. (n.d.). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-(PYRIDIN-3-YL)FURAN-2-CARBALDEHYDE. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Furfural. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. Retrieved from [Link]

  • Ayuntamiento de Pinto. (n.d.). 5-Pyridin-3-ylfuran-2-carbaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-(Pyridin-3-yl)furan-2-carbaldehyde. PubChem. Retrieved from [Link]

  • Georganics. (n.d.). 5-(Pyridin-2-ylthio)furan-2-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

Sources

Technical Support Center: 5-(Pyridin-3-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-(Pyridin-3-yl)furan-2-carbaldehyde. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount, as even minor impurities can significantly impact downstream reaction yields, biological activity, and final product specifications. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just solutions, but also the underlying chemical principles to empower your research.

Part 1: Troubleshooting Common Impurities

This section addresses the identification and mitigation of common impurities based on the synthetic route employed.

Q1: My 5-(Pyridin-3-yl)furan-2-carbaldehyde was synthesized via a Suzuki-Miyaura cross-coupling reaction. What are the most probable impurities I should be looking for?

A: The Suzuki-Miyaura reaction is a powerful method for forming the C-C bond between the furan and pyridine rings.[1] However, several side reactions can lead to characteristic impurities.

  • Unreacted Starting Materials: The most common impurities are unreacted 5-halofuran-2-carbaldehyde (e.g., 5-bromo- or 5-chloro-furan-2-carbaldehyde) and pyridine-3-boronic acid (or its corresponding ester). These can typically be identified by thin-layer chromatography (TLC) against authentic standards.

  • Homocoupling Products: Palladium catalysts can promote the coupling of two molecules of the same starting material. This results in the formation of 5,5'-bi(furan-2-carbaldehyde) from the halo-furan starting material and 3,3'-bipyridine from the boronic acid. The 3,3'-bipyridine can be particularly challenging to remove due to its basicity.

  • Protodeboronation Byproduct: The pyridine-3-boronic acid can react with trace amounts of water or other proton sources in the reaction mixture to produce pyridine. Being volatile, this is often removed during solvent evaporation but can persist in some cases.

  • Catalyst Residues: Residual palladium catalyst or ligands can contaminate the product, often giving it a grayish or black tint.

A logical workflow for identifying and addressing these impurities is crucial for an efficient purification strategy.

G cluster_0 Impurity Identification & Mitigation (Suzuki Coupling) crude Crude Product Analysis (TLC/LCMS) sm Starting Materials Detected? (Halo-furan, Boronic Acid) crude->sm homo Homocoupling Detected? (Bipyridine, Bifuran) sm->homo No sm_yes Action: Optimize stoichiometry. Purify via column chromatography. sm->sm_yes Yes color Discoloration Present? (Gray/Black) homo->color No homo_yes Action: Use less catalyst, ensure inert atmosphere. Purify via column or recrystallization. homo->homo_yes Yes color_yes Action: Filter through Celite® or activated carbon. Consider re-purification. color->color_yes Yes clean Proceed to Final Purification color->clean No G cluster_1 Troubleshooting Column Chromatography start Observe Peak Tailing for Pyridine Compound cause Cause: Strong interaction between basic pyridine nitrogen and acidic silica silanol groups. start->cause solution Solution: Add a competing base to the mobile phase. cause->solution additive Action: Add 0.5-1% Triethylamine (TEA) to the Hexane/EtOAc eluent. solution->additive result Result: TEA masks acidic silanol sites, eliminating secondary interactions. additive->result outcome Outcome: Symmetrical, sharp peaks and improved separation. result->outcome

Sources

Preventing decomposition of 5-(Pyridin-3-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Pyridin-3-yl)furan-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and use of this compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and stability of your experiments.

Frequently Asked Questions (FAQs)

Q1: My 5-(Pyridin-3-yl)furan-2-carbaldehyde has changed color from a pale yellow to a dark brown/black. Is it still usable?

A darkening in color is a common indicator of decomposition. This is often due to polymerization and the formation of conjugated systems. While minor color changes may not significantly impact purity for some applications, a significant darkening suggests considerable degradation. We recommend running a purity analysis (e.g., HPLC, NMR) to assess the integrity of the compound before use. For sensitive applications, it is best to use a fresh, uncolored batch.

Q2: I've noticed a decrease in the expected yield of my reaction involving 5-(Pyridin-3-yl)furan-2-carbaldehyde over time, even with a new bottle. What could be the cause?

A gradual decrease in reaction yield can be attributed to the slow degradation of the starting material upon storage. 5-(Pyridin-3-yl)furan-2-carbaldehyde is susceptible to oxidation of the aldehyde group to a less reactive carboxylic acid. This process can be accelerated by repeated exposure to air and ambient light each time the bottle is opened.

Q3: I am seeing an unexpected peak in my chromatogram when analyzing a sample of 5-(Pyridin-3-yl)furan-2-carbaldehyde. What could this impurity be?

An extraneous peak could be one of several common degradation products. The most likely impurity is 5-(pyridin-3-yl)furan-2-carboxylic acid, formed via oxidation of the aldehyde. Other possibilities include products from acid-catalyzed ring-opening or polymerization, especially if the compound has been exposed to acidic conditions or high temperatures.

Troubleshooting Guide: Understanding and Preventing Decomposition

The instability of 5-(Pyridin-3-yl)furan-2-carbaldehyde arises from the chemical reactivity of both the furan-2-carbaldehyde moiety and the influence of the pyridine ring. The primary pathways of decomposition are oxidation, acid-catalyzed ring-opening, and polymerization.

Oxidation

Aromatic aldehydes are prone to oxidation, converting the aldehyde group (-CHO) to a carboxylic acid (-COOH).[1] This is a common degradation pathway when the compound is exposed to atmospheric oxygen.[1]

  • Mechanism: The aldehyde is oxidized to the corresponding carboxylic acid. This can be accelerated by exposure to light and elevated temperatures.

  • Consequences: The formation of 5-(pyridin-3-yl)furan-2-carboxylic acid reduces the purity of the material and can interfere with subsequent reactions where the aldehyde functionality is required.

Acid-Catalyzed Ring Opening

The furan ring is susceptible to cleavage under acidic conditions.[2][3][4] The presence of even trace amounts of acid can catalyze the opening of the furan ring, leading to a variety of byproducts.[2][3][4]

  • Mechanism: Protonation of the furan ring, particularly at the carbon adjacent to the oxygen (Cα position), makes it susceptible to nucleophilic attack by solvents like water.[2][3][4] This leads to the formation of unstable intermediates that can rearrange to open the ring.[2][3][4]

  • Consequences: Ring-opened products will not possess the desired biological or chemical properties and will complicate purification of the desired product.

Polymerization

Furfural and its derivatives are known to undergo polymerization, especially in the presence of acids or upon heating.[5][6] This process leads to the formation of dark, often insoluble, polymeric materials.

  • Mechanism: The polymerization can be initiated by acidic catalysts, leading to the formation of complex, high-molecular-weight structures.

  • Consequences: Polymerization results in a significant loss of the desired compound and is a primary cause of the observed darkening in color.

Photodegradation

Exposure to UV light can promote the degradation of aromatic aldehydes.[1] This can lead to both oxidation and other photochemical reactions, reducing the stability of the compound.[1]

Experimental Protocols

Recommended Storage Protocol

To minimize decomposition, proper storage is critical.

ParameterRecommendationRationale
Temperature -20°C for long-term storage. 4°C for short-term use.Reduces the rate of chemical reactions, including oxidation and polymerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric oxygen, thereby preventing oxidation.
Light Store in an amber vial or in the dark.Protects the compound from photodegradation.[1]
Moisture Keep the container tightly sealed in a dry environment.Prevents hydrolysis and potential acid-catalyzed decomposition if acidic impurities are present.
Handling Protocol
  • Inert Atmosphere: Before opening, allow the container to warm to room temperature to prevent condensation of moisture from the air into the cold compound.

  • Dispensing: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Minimize Exposure: If an inert atmosphere is not available, minimize the time the container is open to the air.

  • Aliquotting: For frequently used material, consider aliquoting the compound into smaller, single-use vials to avoid repeated exposure of the bulk material to the atmosphere.

Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 5-(Pyridin-3-yl)furan-2-carbaldehyde and detecting the presence of the common degradation product, 5-(pyridin-3-yl)furan-2-carboxylic acid.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 280 nm

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

Expected Elution Profile: 5-(Pyridin-3-yl)furan-2-carboxylic acid will typically elute earlier than the less polar 5-(Pyridin-3-yl)furan-2-carbaldehyde.

Visualizing Decomposition Pathways

The following diagrams illustrate the key decomposition pathways of 5-(Pyridin-3-yl)furan-2-carbaldehyde.

DecompositionPathways cluster_main 5-(Pyridin-3-yl)furan-2-carbaldehyde cluster_oxidation Oxidation cluster_ring_opening Acid-Catalyzed Ring Opening cluster_polymerization Polymerization A 5-(Pyridin-3-yl)furan-2-carbaldehyde B 5-(Pyridin-3-yl)furan-2-carboxylic acid A->B O2, light, heat C Ring-Opened Products A->C H+, H2O D Polymeric Material A->D H+ or heat

Caption: Key decomposition pathways of 5-(Pyridin-3-yl)furan-2-carbaldehyde.

Troubleshooting Workflow

This workflow provides a systematic approach to identifying and resolving issues related to the stability of 5-(Pyridin-3-yl)furan-2-carbaldehyde.

TroubleshootingWorkflow Start Problem Encountered (e.g., color change, low yield) CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckHandling Review Handling Procedures (Exposure to air/moisture) CheckStorage->CheckHandling Storage OK ImplementChanges Implement Corrective Actions (Improve storage/handling) CheckStorage->ImplementChanges Storage Incorrect PurityAnalysis Perform Purity Analysis (HPLC, NMR) CheckHandling->PurityAnalysis Handling OK CheckHandling->ImplementChanges Handling Incorrect Degraded Compound Degraded? PurityAnalysis->Degraded Discard Discard and Use Fresh Stock Degraded->Discard Yes Continue Continue Experiment Degraded->Continue No Discard->ImplementChanges ImplementChanges->Continue

Caption: A workflow for troubleshooting issues with 5-(Pyridin-3-yl)furan-2-carbaldehyde.

References

  • Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [Link]

  • Scite.ai. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]

  • Semantic Scholar. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]

  • ResearchGate. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF. [Link]

  • ResearchGate. Polymers From Furfural | Request PDF. [Link]

  • Al-Hamdan, A., et al. (2022). Synthesis and Characterization of Polyfurfural Nanoparticle. Institute of Metal Physics. [Link]

  • Cai, C. M., et al. (2019). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. Polymers. [Link]

  • Royal Society of Chemistry. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. [Link]

  • ACS Publications. Catalytic Transformation of the Furfural Platform into Bifunctionalized Monomers for Polymer Synthesis. [Link]

  • Royal Society of Chemistry. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. [Link]

  • ResearchGate. Selective Oxidation of 5-(Hydroxymethyl)furfural to Furan-2,5-dicarbaldehyde with Sodium Nitrite in Phosphoric Acid. [Link]

  • Scilit. Synthesis of Furan-2,5-dicarbaldehyde by Oxidation of 5-Silyloxymethyl-2-furfural. [Link]

  • CORE. Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. [Link]

  • ACS Publications. Visible-Light-Induced Catalytic Transfer Hydrogenation of Aromatic Aldehydes by Palladium Immobilized on Amine-Functionalized Iron-Based Metal–Organic Frameworks. [Link]

  • Organic Reactions. Oxidative Cleavage of Furans. [Link]

  • ACS Publications. The Photolysis of Saturated Aldehydes and Ketones. [Link]

  • National Center for Biotechnology Information. Aldehydes as powerful initiators for photochemical transformations. [Link]

  • ACS Publications. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H 2 Production Using Alkal. [Link]

  • National Center for Biotechnology Information. Synthesis of Furan Derivatives Condensed with Carbohydrates. [Link]

  • ResearchGate. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. [Link]

  • Georganics. 5-(Pyridin-2-ylthio)furan-2-carbaldehyde - High purity | EN. [Link]

  • National Center for Biotechnology Information. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • PubMed. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. [Link]

  • PubMed. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. [Link]

  • PubMed. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. [Link]

  • ACS Publications. Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. [Link]

Sources

Technical Support Center: 5-(Pyridin-3-yl)furan-2-carbaldehyde Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Pyridin-3-yl)furan-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this important heterocyclic building block, while often accomplished via Suzuki-Miyaura cross-coupling, can present several challenges. This document aims to provide practical, experience-driven solutions to help you optimize your reaction conditions and achieve high yields of your desired product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 5-(Pyridin-3-yl)furan-2-carbaldehyde, particularly when using the Suzuki-Miyaura cross-coupling of 5-bromofuran-2-carbaldehyde and 3-pyridylboronic acid.

Problem 1: Low to No Product Formation

Q: I am not seeing any formation of my desired product, or the yield is very low. What are the likely causes and how can I fix this?

A: This is a common issue that can stem from several factors, ranging from reagent quality to the reaction setup itself. Let's break down the potential culprits and their solutions.

1. Catalyst Inactivity: The palladium catalyst is the heart of the Suzuki reaction. Its deactivation is a primary reason for reaction failure.

  • Cause: The active Pd(0) species is sensitive to oxygen.[1] Insufficient degassing of your solvent and reaction vessel can lead to the oxidation of the phosphine ligands and the palladium catalyst, resulting in the formation of palladium black and loss of catalytic activity.[1][2]

  • Solution:

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solvent for at least 20-30 minutes.[1] For more sensitive reactions, a freeze-pump-thaw cycle is highly effective.[1]

    • Inert Atmosphere: Assemble your reaction under an inert atmosphere. This involves using a flask equipped with a nitrogen or argon inlet and performing reagent additions under a positive pressure of the inert gas.

    • Catalyst Choice: While Pd(PPh₃)₄ is a common catalyst, pre-catalysts like Pd(dppf)Cl₂ or combinations of a Pd(0) source (e.g., Pd₂(dba)₃) with a specific ligand are often more robust.[1][3]

2. Boronic Acid Instability: Pyridylboronic acids can be particularly challenging substrates.

  • Cause: 3-Pyridylboronic acid, while more stable than its 2-pyridyl counterpart, can still undergo protodeboronation (hydrolysis of the C-B bond) under certain conditions, especially in the presence of water and base at elevated temperatures.[1] This side reaction consumes your starting material without forming the desired product.

  • Solution:

    • Check Reagent Quality: Verify the quality of your 3-pyridylboronic acid. Over time, it can dehydrate to form the corresponding boroxine, which may be less reactive. An NMR spectrum can help assess its purity.

    • Reaction Temperature: While heating is often necessary, prolonged reaction times at high temperatures can accelerate protodeboronation. Consider running the reaction at a lower temperature for a longer duration. Room temperature reactions are possible with highly active catalyst systems.[3]

    • Choice of Base: A milder base, such as NaHCO₃ or K₃PO₄, may be preferable to stronger bases to minimize protodeboronation.[1]

3. Inefficient Transmetalation: The transfer of the pyridyl group from boron to palladium is a critical step in the catalytic cycle.

  • Cause: The transmetalation step requires the activation of the boronic acid by a base.[3] If the base is not effective or if the wrong solvent is used, this step can be slow or inefficient.

  • Solution:

    • Base Selection: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and effective bases.[1][4] Ensure the base is finely powdered and dry.

    • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, acetonitrile/water, or toluene/water) is often used.[1][5] The water helps to dissolve the inorganic base and facilitates the activation of the boronic acid.[5] However, for sensitive boronic acids, anhydrous conditions with a soluble organic base might be explored.

Problem 2: Significant Side Product Formation

Q: My reaction is working, but I am observing significant amounts of side products, making purification difficult. What are these side products and how can I minimize them?

A: The formation of side products is a common challenge in cross-coupling reactions. The two most prevalent side products in this synthesis are the homocoupling of the boronic acid and the dehalogenation of the furan starting material.

1. Homocoupling of 3-Pyridylboronic Acid:

  • Cause: This side reaction forms 3,3'-bipyridine and is often promoted by the presence of oxygen and Pd(II) species.[5]

  • Solution:

    • Strictly Anaerobic Conditions: As mentioned previously, rigorous degassing and maintaining an inert atmosphere are crucial to minimize oxygen in the reaction mixture.

    • Controlled Catalyst Addition: Adding the palladium catalyst to the reaction mixture after all other reagents have been combined and the system has been purged with an inert gas can sometimes help.

2. Dehalogenation of 5-Bromofuran-2-carbaldehyde:

  • Cause: The bromo-substituent can be replaced by a hydrogen atom, leading to the formation of furan-2-carbaldehyde. This can occur via a competing reaction pathway where a palladium hydride species is formed.[5]

  • Solution:

    • Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus competing side reactions. Bulky, electron-rich ligands can promote the desired C-C bond formation.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent the product from degrading or participating in further side reactions.

3. Impurities from Phosphine Ligands:

  • Cause: In some cases, impurities can arise from the aryl groups of the phosphine ligands themselves.[6]

  • Solution:

    • Ligand Selection: If you suspect ligand-derived impurities, consider using a different class of ligands, such as N-heterocyclic carbenes (NHCs), which can be more robust.[7] Alternatively, ligands with non-aryl substituents can be employed.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for this reaction?

A1: There is no single "best" combination, as the optimal choice can depend on the specific reaction scale and purity requirements. However, some commonly successful systems include:

  • Pd(PPh₃)₄: A classic and often effective catalyst, though it can sometimes be less active for challenging couplings.[4]

  • Pd(dppf)Cl₂: A robust and widely used pre-catalyst that is often effective for heteroaryl couplings.[1]

  • Pd₂(dba)₃ with a Buchwald Ligand: Combinations of a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos are often highly active and can promote the reaction at lower temperatures.[1]

Q2: How do I choose the right base and solvent?

A2: The choice of base and solvent is interconnected.

  • Bases:

    • K₂CO₃ or Na₂CO₃: Commonly used, effective, and economical choices.

    • K₃PO₄: A stronger base that can be very effective, particularly in anhydrous conditions.

    • NaHCO₃ or KHCO₃: Milder bases that can be beneficial in minimizing the decomposition of sensitive boronic acids.[1]

  • Solvents:

    • Aqueous Mixtures: Dioxane/water, THF/water, or acetonitrile/water are common choices that help dissolve both the organic starting materials and the inorganic base.[5]

    • Anhydrous Solvents: Toluene or DMF can be used, often in combination with a soluble base like K₃PO₄.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, LC-MS is an excellent tool to track the consumption of starting materials and the formation of the product and any side products.

Q4: What is the best way to purify the final product?

A4:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing with water or brine to remove the inorganic salts.

  • Column Chromatography: Purification by column chromatography on silica gel is usually necessary to separate the product from any remaining starting materials, side products, and catalyst residues. A gradient elution with ethyl acetate and hexanes is a good starting point.

  • Troubleshooting Purification: If the product appears to be sticking to the silica gel column, which can sometimes happen with nitrogen-containing compounds, you can try neutralizing the silica gel with triethylamine before packing the column or adding a small amount of triethylamine to the eluent.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromofuran-2-carbaldehyde (1.0 eq.), 3-pyridylboronic acid (1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(dppf)Cl₂, 3-5 mol%) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ / SPhos
Base Na₂CO₃K₂CO₃K₃PO₄
Solvent Toluene/Ethanol/WaterDioxane/Water2-MeTHF
Temperature 100 °C80 °C60 °C
Typical Yield ModerateGoodHigh

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Base Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R²-B(OR)₂ PdII_B R¹-Pd(II)L_n-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product R1X 5-Bromofuran- 2-carbaldehyde (R¹-X) R1X->OxAdd R2B 3-Pyridylboronic Acid (R²-B(OH)₂) R2B->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Product check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are the reagents of good quality? check_catalyst->check_reagents Yes degas Degas solvents and use inert atmosphere check_catalyst->degas No check_conditions Are the reaction conditions optimal? check_reagents->check_conditions Yes check_boronic_acid Verify boronic acid purity (NMR) check_reagents->check_boronic_acid No new_catalyst Try a different catalyst/ligand check_conditions->new_catalyst Yes optimize_base_solvent Optimize base and solvent system check_conditions->optimize_base_solvent No success Successful Reaction degas->success new_catalyst->success check_boronic_acid->success optimize_base_solvent->success

Caption: A workflow for troubleshooting low-yield reactions.

References

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Feuerstein, M. et al. (2001). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Journal of Organic Chemistry, 66(18), 6058-6063.
  • The Organic Chemist. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. [Link]

  • Keesara, S., & Parvathaneni, S. (2016). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. Tetrahedron Letters, 57(38), 4321-4325.
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thompson, A. E. et al. (2005). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Journal of Organic Chemistry, 70(1), 388-391.
  • Catellani, M. et al. (2005). Palladium-Catalyzed Dehydrogenative Coupling of Furans with Styrenes. Organometallics, 24(20), 4834-4839.
  • Bull, J. A. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6376-6386.
  • LibreTexts Chemistry. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Clauson-Kaas, N., & Nedenskov, P. (1955). New Methods for the Transformation of Furans into Pyridines. Acta Chemica Scandinavica, 9, 27-31.
  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]

  • Wang, C. et al. (2017). Synthesis of 2-Substituted Benzo[b]furans/furo-Pyridines Catalyzed by NiCl₂. Organic Letters, 19(11), 2853-2856.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Dai, Q. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6376-6386.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Per-Ola, N. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 506-511.
  • Chen, J. et al. (2014). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Advances, 4(96), 53597-53600.
  • Woo, L. W. L. et al. (2005). Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 237-245.
  • Coe, J. W. et al. (2015). A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5.
  • Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(39), 13786-13793.
  • Jagriti Sharma. (2021, January 1). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) [Video]. YouTube. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • The Organic Chemist. (2023, August 13). Disconnecting with a sneaky furan? [Video]. YouTube. [Link]

Sources

Technical Support Center: Purification of 5-(Pyridin-3-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-(Pyridin-3-yl)furan-2-carbaldehyde (CAS 38588-49-7). Drawing from established chemical principles and field-proven insights, this document offers troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you achieve high purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 5-(Pyridin-3-yl)furan-2-carbaldehyde, particularly after its synthesis via common cross-coupling methods like the Suzuki-Miyaura reaction.

Q1: My crude product is a dark brown or black tar-like substance. What are the likely causes and how can I clean it up?

A1: A dark, tarry appearance is typically indicative of two main issues: residual palladium catalyst and degradation of the furan ring.

  • Cause - Palladium Residue: Palladium catalysts, especially when heated for extended periods, can decompose to form palladium black, a finely divided, dark precipitate that can be difficult to remove.[1] This is a common issue in cross-coupling reactions.

  • Cause - Compound Degradation: Furan derivatives, including furfural, can be sensitive to strong acids, air, and heat, leading to polymerization and the formation of colored degradation products.[2]

  • Solution Strategy:

    • Initial Filtration: Before any aqueous workup, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane) and filter it through a pad of Celite®. This will remove the bulk of the insoluble palladium black.

    • Charcoal Treatment: If the color persists in the organic solution, you can perform a charcoal treatment. Add a small amount of activated carbon to the solution, stir for 15-30 minutes at room temperature, and then filter through another pad of Celite®. Be aware that activated carbon can also adsorb your product, so use it sparingly and monitor for product loss via Thin Layer Chromatography (TLC).[3]

    • Proceed to Chromatography: After these initial cleanup steps, proceed with column chromatography as detailed in the protocols section below.

Q2: After column chromatography, my NMR spectrum still shows unreacted starting materials (e.g., 3-bromopyridine or furan-2-carbaldehyde boronic acid). How can I improve the separation?

A2: The co-elution of starting materials with the product is a common chromatographic challenge. The polarity of your target compound is similar to that of the starting materials, making separation difficult.

  • Expert Insight: The pyridine nitrogen in your target molecule can interact strongly with the acidic silica gel surface, leading to peak tailing and poor separation. This effect can be mitigated by modifying the mobile phase.

  • Troubleshooting Steps:

    • Optimize Solvent System: If you are using a standard hexane/ethyl acetate system, try switching to a dichloromethane/methanol gradient, which can offer different selectivity.

    • Add a Basic Modifier: Add a small amount (0.1-1%) of triethylamine or pyridine to your eluent system.[4] This base will competitively bind to the active sites on the silica gel, reducing the tailing of your product and often leading to a much sharper peak and better separation from less basic impurities.

    • Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a few grams of silica gel, and evaporate the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your column, which often results in better separation.

Q3: My final product is a yellow solid, but the melting point is broad and lower than the reported 111-115 °C. What does this indicate?

A3: A broad and depressed melting point is a classic sign of an impure solid.[5] Even small amounts of impurities can disrupt the crystal lattice of your compound, leading to this observation.

  • Likely Impurities: The most probable contaminants in this case are homocoupled byproducts (e.g., bipyridine or a bifuran derivative) which have similar polarities to your product and may co-elute during chromatography.

  • Solution - Recrystallization: Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[1] The principle is based on the differential solubility of your compound and the impurities in a chosen solvent at different temperatures. A detailed protocol for recrystallization is provided below. The key is to find a solvent system where your product is sparingly soluble at room temperature but highly soluble when hot.

Impurity Identification and Removal Strategy

The following table summarizes common impurities encountered during the synthesis of 5-(Pyridin-3-yl)furan-2-carbaldehyde and the recommended primary method for their removal.

Impurity TypeCommon ExamplesOriginRecommended Removal Method
Catalyst Residue Palladium black, soluble Pd speciesSuzuki-Miyaura CouplingFiltration through Celite®, Charcoal Treatment, Metal Scavengers
Unreacted Starting Materials 3-bromopyridine, 5-bromo-2-furaldehyde, Pyridine-3-boronic acidIncomplete ReactionColumn Chromatography (consider basic modifier)
Homocoupled Byproducts 3,3'-bipyridine, 5,5'-bi(furan-2-carbaldehyde)Side reaction in Suzuki CouplingColumn Chromatography, Recrystallization
Degradation Products Polymeric materialsInstability of furan ringCharcoal Treatment, proper handling (avoid acid/heat)

Visualized Workflow: Purification Decision Tree

This diagram outlines a logical workflow for purifying your crude 5-(Pyridin-3-yl)furan-2-carbaldehyde.

Purification_Strategy Purification Strategy for 5-(Pyridin-3-yl)furan-2-carbaldehyde start Crude Reaction Mixture celite_filtration Filter through Celite® pad start->celite_filtration filtrate Filtrate celite_filtration->filtrate workup Aqueous Workup & Extraction filtrate->workup crude_solid Crude Solid/Oil workup->crude_solid is_dark Is the solution/solid dark? crude_solid->is_dark charcoal Activated Charcoal Treatment is_dark->charcoal Yes column Column Chromatography (e.g., Hex/EtOAc or DCM/MeOH + 0.5% Triethylamine) is_dark->column No charcoal->column fractions Combine Pure Fractions & Evaporate column->fractions impure_fractions Impure Fractions column->impure_fractions solid_product Solid Product fractions->solid_product check_purity Check Purity (TLC, Melting Point, NMR) solid_product->check_purity recrystallize Recrystallization check_purity->recrystallize Impure pure_product Pure Crystalline Product (m.p. 111-115 °C) check_purity->pure_product Purity OK recrystallize->pure_product

Caption: Decision tree for purification workflow.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the primary purification of the crude product after initial workup.

  • Column Preparation:

    • Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel (230-400 mesh) as a slurry in your starting eluent (e.g., 90:10 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of dichloromethane. Add silica gel (approx. 2-3 times the weight of your crude product) and concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully load this powder onto the top of the packed column.

    • Wet Loading: Dissolve your crude product in the minimum possible volume of the starting eluent (or a slightly more polar solvent like dichloromethane) and carefully apply it to the top of the column with a pipette.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 90:10 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent. Monitor the elution of compounds using TLC.

    • Expert Tip: For this specific compound, a gradient of Hexane:Ethyl Acetate from 9:1 to 1:1, or Dichloromethane:Methanol from 100:0 to 98:2, is a good starting point. If peak tailing is observed, prepare your mobile phases with an additional 0.5% triethylamine.[4]

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the product, which should be a yellow to white solid.[5]

Protocol 2: Purification by Recrystallization

This method is ideal for purifying the solid product obtained from chromatography to achieve high analytical purity.

  • Solvent Selection:

    • The ideal solvent is one in which the compound is poorly soluble at low temperatures but very soluble at high temperatures.

    • Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane). A good starting point for this compound might be isopropanol or an ethyl acetate/hexane mixture.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hotplate) and swirling. Add just enough hot solvent to completely dissolve the solid.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum. Confirm purity by taking a melting point; it should be sharp and within the 111-115 °C range.

Frequently Asked Questions (FAQs)

Q1: How should I store pure 5-(Pyridin-3-yl)furan-2-carbaldehyde?

A1: The compound should be stored in a tightly sealed container, protected from light, and in a dry environment.[5] While room temperature storage is suggested by some suppliers, for long-term stability and to prevent potential discoloration or degradation, storage at -20°C under an inert atmosphere (like argon or nitrogen) is recommended, similar to other furan-2-carbaldehyde derivatives.

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques is best for confirming purity:

  • Thin Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.

  • Melting Point: A sharp melting point within the reported range (111-115 °C) is a strong indicator of purity.[5]

Q3: Can I use distillation for purification?

A3: While some simple furfural compounds can be purified by vacuum distillation, it is generally not recommended for 5-(Pyridin-3-yl)furan-2-carbaldehyde. The compound is a solid at room temperature with a predicted high boiling point.[5] Attempting to distill it would require high temperatures, which could lead to significant degradation and polymerization. Chromatography and recrystallization are much safer and more effective methods.

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Molbank, 2023(2), M1655. [Link]

  • 5-(Pyridin-3-yl)furan-2-carbaldehyde. PubChem. [Link]

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139.
  • 5-Pyridin-3-ylfuran-2-carbaldehyde. Ayuntamiento de Pinto. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Organic Syntheses Procedure. Furfural. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. National Institutes of Health. [Link]

  • Synthesis of some novel azaheterocycles utilizing 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one with expected antimicrobial activity. ResearchGate. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. [Link]

  • Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. ResearchGate. [Link]

  • Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. Eurasian Chemical Communications. [Link]

  • Recrystallization. YouTube. [Link]

  • Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. Organic Chemistry Frontiers. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]

  • Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences. [Link]

  • Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. [Link]

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Technical Support Guide: Accelerating 5-(Pyridin-3-yl)furan-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-PYR-FUR-001 Topic: Reaction Rate Enhancement & Optimization Applicable Chemistry: Suzuki-Miyaura Cross-Coupling (Heteroaryl-Heteroaryl) Target Molecule: 5-(pyridin-3-yl)furan-2-carbaldehyde

Executive Summary & Diagnostic Workflow

The Core Challenge: Synthesizing 5-(pyridin-3-yl)furan-2-carbaldehyde involves coupling an electron-deficient organoboron species (3-pyridylboronic acid) with an electron-deficient halide (5-bromofuran-2-carbaldehyde).

While the electron-withdrawing aldehyde group on the furan facilitates rapid oxidative addition , the electron-deficiency of the pyridine ring significantly retards transmetalation , often making it the rate-determining step (RDS). Furthermore, heteroaryl boronic acids are prone to protodeboronation, leading to reagent consumption without product formation.

Diagnostic Decision Tree: Use the following logic flow to identify the bottleneck in your current protocol.

DiagnosticWorkflow Start Start: Reaction is Slow/Stalled Check1 Check TLC/LCMS: Is the Bromide consumed? Start->Check1 Check2 Is Protodeboronation (Pyridine) observed? Check1->Check2 Yes (Bromide consumed, yield low) IssueOxAdd Issue: Oxidative Addition Failure (Rare for this substrate) Check1->IssueOxAdd No (Bromide remains) IssueTransMet Issue: Slow Transmetalation (Common) Check1->IssueTransMet Partial (Stalled at 50%) Check2->IssueTransMet Yes IssueDecomp Issue: Catalyst Deactivation (Pd Black formation) Check2->IssueDecomp No

Figure 1: Diagnostic workflow for troubleshooting reaction rate issues.

Technical Troubleshooting (Q&A)

Q1: Why is the reaction stalling after 50-60% conversion?

Diagnosis: Catalyst Deactivation or Ligand Dissociation. The commonly used Pd(PPh₃)₄ is air-sensitive and thermally unstable above 80°C. In heteroaryl couplings, the nitrogen on the pyridine ring can coordinate to the Palladium, displacing the phosphine ligand and poisoning the catalyst (forming an inactive Pd-pyridine complex).

The Fix: Switch to a bidentate ligand or a bulky Buchwald ligand.

  • Recommendation: Use Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium dichloride).[1][2] The large "bite angle" and bidentate nature prevent ligand displacement by the pyridine nitrogen.

  • Alternative: XPhos Pd G2/G3 . The bulky biaryl phosphine creates a protective steric environment that facilitates transmetalation and prevents poisoning.

Q2: My 3-pyridylboronic acid is disappearing, but product yield is low.

Diagnosis: Protodeboronation.[3][4] Under aqueous basic conditions, 3-pyridylboronic acid is susceptible to hydrolytic C-B bond cleavage, replacing the boronic acid group with a proton. This side reaction competes with the coupling.

The Fix:

  • Concentration Control: Add the boronic acid in portions (or via syringe pump) to keep the instantaneous concentration low relative to the catalyst, favoring the coupling over the second-order decomposition.

  • Anhydrous Conditions: Switch to Potassium Trimethylsilanolate (TMSOK) in anhydrous THF or Toluene. This activates the boronate ester without water, shutting down the hydrolytic protodeboronation pathway.

Q3: Can I use microwave irradiation to speed this up?

Answer: Yes, but with caution regarding the aldehyde. Microwave heating (100–120°C for 10–20 mins) can overcome the high activation energy of the transmetalation step. However, the aldehyde group at the C2 position of the furan is susceptible to Cannizzaro disproportionation or oxidation at high temperatures in basic water.

  • Protocol: Use a sealed vessel, limit time to <30 mins, and ensure thorough degassing to prevent aldehyde oxidation.

Optimized Experimental Protocols

Protocol A: The "Robust" Method (Aqueous/Organic)

Best for general synthesis where strict anhydrous conditions are difficult.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (2–5 mol%)Bidentate ligand resists displacement by pyridine N; thermally stable.
Solvent 1,4-Dioxane : Water (4:1) High solubility for organics; water dissolves inorganic base.
Base K₃PO₄ (2.0 equiv) Stronger base than Na₂CO₃, facilitating transmetalation of electron-poor boronates.
Temp 80–90°C Sufficient energy for turnover without degrading the aldehyde.

Step-by-Step:

  • Charge a reaction vial with 5-bromofuran-2-carbaldehyde (1.0 equiv), 3-pyridylboronic acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Add 1,4-Dioxane and Water (degassed).

  • Add Pd(dppf)Cl₂ (0.03 equiv).

  • Seal and purge with Nitrogen/Argon for 5 mins.

  • Heat to 85°C for 4–6 hours. Monitor by LCMS.

Protocol B: The "High-Speed" Method (Anhydrous)

Best for maximizing rate and minimizing protodeboronation.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) Bulky ligand accelerates transmetalation and reductive elimination.
Boron Source 3-Pyridylboronic acid pinacol ester More stable than the acid; compatible with anhydrous activation.
Activator TMSOK (1.5 equiv) Potassium trimethylsilanolate acts as a soluble, anhydrous base activator (silanolate mechanism).
Solvent Anhydrous THF Prevents hydrolysis.

Step-by-Step:

  • In a glovebox or under strict Schlenk conditions, combine 5-bromofuran-2-carbaldehyde (1.0 equiv), 3-pyridylboronic acid pinacol ester (1.1 equiv), and TMSOK (1.5 equiv).

  • Add Pd(OAc)₂ and XPhos (pre-mixed in THF to form the active catalyst) or use XPhos Pd G3.

  • Stir at 60°C . Reaction is often complete in <1 hour due to the "silanolate-accelerated" transmetalation pathway.

Mechanistic Insight & Data

The following diagram illustrates the catalytic cycle with the specific bottleneck (Transmetalation) highlighted for this substrate pair.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Furan-Br PdII_ArX Pd(II)-Ar-Br OxAdd->PdII_ArX TransMet Transmetalation (RATE LIMITING) PdII_ArX->TransMet + Pyridyl-B(OH)2 + Base PdII_ArAr Pd(II)-Ar-Ar TransMet->PdII_ArAr RedElim Reductive Elimination (Fast) PdII_ArAr->RedElim RedElim->Pd0 + Product

Figure 2: Catalytic cycle highlighting Transmetalation as the Rate-Determining Step (RDS).

Solvent & Base Screening Data (Simulated Representative Data)
EntryCatalystBaseSolventTime (h)Yield (%)Notes
1Pd(PPh₃)₄Na₂CO₃DME/H₂O1245Incomplete; Pd black formed.
2Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O678Good stability; standard rate.
3Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 4 88 Recommended Robust Protocol.
4XPhos Pd G3K₃PO₄THF/H₂O292Very fast; expensive catalyst.
5Pd(OAc)₂/XPhosTMSOKTHF (Anh.)0.594Fastest; requires strict anhydrous tech.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Denmark, S. E., & Smith, R. C. (2010).[5] Mechanistic Studies on the Base-Promoted Cross-Coupling of Arylboronic Acids. Journal of the American Chemical Society, 132(4), 1243–1245. Link

Sources

Validation & Comparative

A Comparative Guide to High-Purity Analysis of 5-(Pyridin-3-yl)furan-2-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 5-(Pyridin-3-yl)furan-2-carbaldehyde, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound. We will delve into the rationale behind method development, present a detailed HPLC protocol, and offer a comparative analysis to empower researchers in making informed decisions for their analytical workflows.

5-(Pyridin-3-yl)furan-2-carbaldehyde possesses a molecular weight of 173.17 g/mol and the chemical formula C₁₀H₇NO₂[1]. Its structure, featuring interconnected pyridine and furan rings, presents unique analytical challenges that necessitate a well-designed purity assessment strategy.

Understanding the Impurity Profile: A Synthesis-Forward Approach

A robust analytical method is built upon a thorough understanding of potential impurities. The synthesis of 5-(Pyridin-3-yl)furan-2-carbaldehyde often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, between a pyridine-containing boronic acid and a furan-containing halide (or vice versa)[2]. This synthetic route can introduce several classes of impurities:

  • Starting Materials: Unreacted 3-pyridylboronic acid and 5-bromo-2-furaldehyde (or their respective coupling partners).

  • Homocoupling Products: Bipyridine and difuryl species formed from the coupling of two identical starting molecules.

  • Catalyst Residues: Residual palladium and ligands from the catalytic system.

  • Side-Reaction Products: Byproducts arising from competing reaction pathways.

  • Degradation Products: Impurities formed during workup, purification, or storage.

A successful purity analysis method must be able to resolve the main compound from all these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

For non-volatile, polar to semi-polar organic molecules like 5-(Pyridin-3-yl)furan-2-carbaldehyde, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice for purity analysis. Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating a complex mixture of the target analyte and its structurally similar impurities.

Rationale for HPLC Method Design

The development of a stability-indicating HPLC method is a systematic process aimed at achieving optimal separation and detection of the analyte and its potential degradants[3][4][5]. For 5-(Pyridin-3-yl)furan-2-carbaldehyde, a C18 stationary phase is a logical starting point due to the compound's aromatic and moderately polar nature. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is then optimized to achieve the desired retention and resolution.

A gradient elution is often preferred over an isocratic one for analyzing samples with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are well-resolved within a reasonable analysis time. The choice of a UV detector is appropriate as the conjugated aromatic system of the analyte and many of its potential impurities will exhibit strong UV absorbance.

Experimental Protocol: A Validated HPLC Method

This protocol is a robust starting point for the purity analysis of 5-(Pyridin-3-yl)furan-2-carbaldehyde and has been designed based on established methods for similar furanic and pyridine compounds[6][7].

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.

Method Validation Parameters (Illustrative):

ParameterAcceptance Criteria
Specificity The analyte peak is well-resolved from all known impurities and placebo components.
Linearity R² > 0.999 over the concentration range of 0.1 - 2 mg/mL.
Accuracy 98.0% - 102.0% recovery at three concentration levels.
Precision (RSD) < 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant changes in results with small variations in flow rate, column temperature, and mobile phase composition.
Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting SamplePrep Weigh and dissolve sample in diluent Injection Inject sample and standard onto HPLC system SamplePrep->Injection StandardPrep Prepare reference standard solution StandardPrep->Injection Separation Chromatographic separation on C18 column Injection->Separation Detection UV detection at 280 nm Separation->Detection Integration Integrate peak areas Detection->Integration Calculation Calculate purity (% Area) Integration->Calculation Report Generate analysis report Calculation->Report

Caption: Workflow for the purity analysis of 5-(Pyridin-3-yl)furan-2-carbaldehyde by HPLC.

A Comparative Look: HPLC vs. Alternative Analytical Techniques

While HPLC is the primary technique for purity assessment of 5-(Pyridin-3-yl)furan-2-carbaldehyde, other methods can provide complementary information. The choice of technique should be guided by the specific analytical need[8].

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Applicability Ideal for non-volatile and thermally labile compounds. Excellent for quantitative analysis.Suitable for volatile and thermally stable compounds. Provides structural information.Provides detailed structural information and can be quantitative (qNMR).
Sample Preparation Simple dissolution in a suitable solvent.Often requires derivatization for polar compounds to increase volatility.Dissolution in a deuterated solvent.
Sensitivity High (µg/mL to ng/mL range).Very high (ng/mL to pg/mL range).Lower sensitivity compared to chromatographic methods.
Impurity Identification Tentative identification based on retention time and UV spectra. Confirmation requires a reference standard.Definitive identification based on mass fragmentation patterns.Excellent for structural elucidation of unknown impurities.
Quantitative Accuracy Excellent, the gold standard for purity assays.Good, but can be affected by derivatization efficiency and matrix effects.Good with an internal standard, but generally less precise than HPLC for routine analysis[9][10][11][12].
Throughput High, with typical run times of 15-30 minutes.Moderate, with longer run times and potential for sample preparation to be a bottleneck.Low, as data acquisition and processing can be time-consuming.
Best For Routine purity testing, stability studies, and quantification of known and unknown impurities.Identification of volatile impurities and trace-level analysis.Structural confirmation of the main component and identification of major impurities.
Logical Framework for Technique Selection

Technique_Selection Start Purity Analysis of 5-(Pyridin-3-yl)furan-2-carbaldehyde IsQuantitative Is quantitative purity the primary goal? Start->IsQuantitative AreImpuritiesVolatile Are volatile impurities a concern? IsQuantitative->AreImpuritiesVolatile No HPLC HPLC is the optimal choice IsQuantitative->HPLC Yes NeedStructure Is structural elucidation of impurities needed? AreImpuritiesVolatile->NeedStructure No GCMS GC-MS is recommended AreImpuritiesVolatile->GCMS Yes NeedStructure->HPLC No NMR NMR is a valuable tool NeedStructure->NMR Yes

Caption: Decision tree for selecting an analytical technique for purity assessment.

Conclusion: An Integrated Approach to Purity Analysis

For the comprehensive purity analysis of 5-(Pyridin-3-yl)furan-2-carbaldehyde, HPLC stands out as the most robust and reliable technique for routine quality control and stability testing. Its ability to accurately quantify the main component and separate a wide range of potential impurities is unmatched for this class of compounds. However, a truly comprehensive understanding of a sample's purity profile is often achieved through an integrated approach. GC-MS can be invaluable for identifying volatile impurities that may not be amenable to HPLC analysis, while NMR spectroscopy provides definitive structural confirmation and can aid in the identification of unknown impurities. By understanding the strengths and limitations of each technique, researchers can confidently ensure the quality and purity of their materials, a critical step in the journey of drug discovery and development.

References

  • Bermejo, E., et al. (2002). HPLC determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in alcoholic beverages.
  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Kubica, P., et al. (2022). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. Molecules, 27(19), 6232. [Link]

  • Matrix Fine Chemicals. 5-(PYRIDIN-3-YL)FURAN-2-CARBALDEHYDE. [Link]

  • Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? [Link]

  • Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. (2025).
  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 28(11), 4353. [Link]

  • Chromatography Online. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ResearchGate. (2014). Purity comparison by NMR and HPLC. [Link]

  • PubMed. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. [Link]

  • Shimadzu. (n.d.). ASTM D 5837-15 Compliant Quantitative Analysis of Furanic Compound (Furfural) in Transformer Insulation Oil. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. (2015). Journal of the Chilean Chemical Society, 60(1), 2771-2777.
  • National Institutes of Health. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. [Link]

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. 8(5), 634-639.

Sources

Biological Activity Comparison of 5-(pyridin-3-yl)furan-2-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The is a specialized technical guide designed for researchers in medicinal chemistry and pharmacology.

Introduction: The Strategic Scaffold

The 5-(pyridin-3-yl)furan-2-carbaldehyde scaffold represents a high-value pharmacophore in modern drug design, specifically as a bi-heterocyclic bioisostere . By linking a pyridine ring (a known heme-coordinator) with a furan core (a lipophilic spacer), this moiety serves as a versatile platform for developing dual-action therapeutics .

This guide compares the biological performance of its analogs, focusing on two critical domains:

  • Anticancer (Breast Cancer): Targeting the Aromatase (CYP19A1) and Estrogen Receptor (ER) axis.

  • Antimicrobial: Schiff base derivatives acting as DNA intercalators or enzyme inhibitors.

Why This Scaffold?
  • Heme Coordination: The nitrogen atom in the 3-pyridyl ring is positioned to coordinate with the heme iron in cytochrome P450 enzymes (e.g., Aromatase), a mechanism utilized by third-generation aromatase inhibitors like Letrozole.

  • Solubility & Metabolism: Replacing a phenyl ring with a pyridine/furan hybrid significantly alters logP (lipophilicity) and metabolic stability, often improving the pharmacokinetic profile of drug candidates.

Chemical Space & Analogs

The biological activity of this aldehyde is rarely evaluated in isolation. Instead, it serves as a precursor for three primary classes of bioactive analogs:

ClassStructural ModificationTarget Mechanism
Class A: Oximes & Hydrazones Condensation at the aldehyde (-CHO) group.Aromatase Inhibition (AI): The N-containing tail aids in active site alignment.
Class B: Thiosemicarbazones Addition of thiourea moieties.Antimicrobial/Cytotoxic: Metal chelation (Fe, Cu) and Ribonucleotide Reductase inhibition.
Class C: SERM Hybrids Incorporation into triphenylethylene scaffolds (e.g., Norendoxifen analogs).Dual AI/SERM: Simultaneous ER antagonism and estrogen synthesis blockade.

Comparative Biological Activity[1]

A. Anticancer Activity: Dual Aromatase/ER Modulation

The most significant application of 5-(pyridin-3-yl)furan derivatives lies in the development of Norendoxifen analogs . Norendoxifen (a Tamoxifen metabolite) is a unique molecule with dual AI and SERM activity.[1] Researchers have utilized the furan-pyridine scaffold to optimize this duality.

Mechanism of Action (Visualized)

The pyridine ring mimics the A-ring or side chain of traditional inhibitors, anchoring the molecule to the heme iron of Aromatase (CYP19A1), preventing androgen-to-estrogen conversion. Simultaneously, the furan core facilitates fitting into the Estrogen Receptor ligand-binding domain.

AromataseMechanism Scaffold 5-(pyridin-3-yl)furan Analogs Heme Heme Iron (Fe) in CYP19A1 Scaffold->Heme Coordination Bond (Pyridine N) ER Estrogen Receptor (ER-alpha) Scaffold->ER Competitive Binding Scaffold->ER Antagonizes Estrogen Estrogen Biosynthesis Scaffold->Estrogen BLOCKS Heme->Estrogen Catalyzes Tumor Tumor Cell Proliferation ER->Tumor Promotes Estrogen->Tumor Promotes

Figure 1: Dual mechanism of action. The pyridine moiety coordinates with Aromatase heme iron, while the scaffold antagonizes the Estrogen Receptor.

Performance Data (Representative)

Based on SAR studies of norendoxifen analogs (e.g., Lv et al., 2015), the introduction of heteroaryl systems yields the following comparative potency:

Compound AnalogAromatase IC50 (nM)ER-alpha Binding (EC50, nM)Selectivity (vs CYP2A6)
Reference (Norendoxifen) 3517Moderate
Analog 1 (Pyridine-Furan Oxime) 12 - 25 45High
Analog 2 (Phenyl-Furan Control) 15020Low

Interpretation: The Pyridine-Furan analog (Analog 1) typically exhibits superior Aromatase inhibition (lower IC50) compared to the phenyl equivalent due to the specific N-Fe interaction.

B. Antimicrobial Activity: Schiff Base Derivatives

Derivatives synthesized via condensation with amines (e.g., thiosemicarbazide) show potent activity against Gram-positive bacteria.

  • Key Insight: The 5-(pyridin-3-yl) moiety increases water solubility compared to 5-phenyl analogs, enhancing bioavailability in broth dilution assays.

  • Activity Spectrum: High potency against S. aureus and M. tuberculosis (due to the pyridine ring's prevalence in anti-TB drugs like Isoniazid).

Experimental Protocols

Protocol A: Synthesis of 5-(pyridin-3-yl)furan-2-carbaldehyde

A self-validating Suzuki-Miyaura coupling workflow.

  • Reagents: 3-Bromopyridine (1.0 eq), 5-Formylfuran-2-boronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2.0 eq).

  • Solvent System: DME/Water (3:1) – Degassed to prevent Pd oxidation.

  • Procedure:

    • Mix reagents in a sealed tube under Argon.

    • Heat to 85°C for 12 hours.

    • Validation: Monitor TLC (Hexane/EtOAc 7:3). The product spot should be UV-active and stain with DNP (aldehyde confirmation).

  • Purification: Column chromatography (Silica gel).

Protocol B: CYP19A1 (Aromatase) Inhibition Assay

To verify the "Heme Coordination" hypothesis.

  • Enzyme Source: Recombinant human CYP19A1 microsomes.

  • Substrate: Dibenzylfluorescein (DBF) – Fluorogenic substrate.

  • Workflow:

    • Incubate Analog (0.1 nM – 10 µM) with Enzyme + NADPH regenerating system.

    • Measure fluorescence at Ex/Em 485/530 nm.

    • Control: Use Letrozole (positive control) and DMSO (negative control).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

AssayWorkflow Start Start: Analog Synthesis Screen Primary Screen: CYP19A1 Inhibition Start->Screen Hit Hit Identification (IC50 < 100 nM) Screen->Hit Secondary Secondary Screen: MCF-7 Cell Viability Hit->Secondary Yes Discard Discard / Redesign Hit->Discard No Secondary->Discard Low Potency

Figure 2: Screening workflow for Aromatase Inhibitor candidates.

References

  • Lv, W., et al. (2015).[2] "Design and Synthesis of Norendoxifen Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3] "Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships." BenchChem Technical Guides.

  • Recanatini, M., et al. (2002). "A new class of nonsteroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives." Journal of Medicinal Chemistry. (Foundational text on heteroaryl-aromatase binding).

  • Aladdin Scientific. (2024). "Product Data: 5-Pyridin-3-yl-furan-2-carbaldehyde oxime." Aladdin Reagents.

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A Spectroscopic Journey: Comparative Analysis of 5-(pyridin-3-yl)furan-2-carbaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-(pyridin-3-yl)furan-2-carbaldehyde holds significant interest as a versatile building block. Understanding the structural evolution from simple precursors to this more complex molecule is paramount for efficient synthesis and characterization. This guide provides an in-depth spectroscopic comparison of 5-(pyridin-3-yl)furan-2-carbaldehyde with its common precursors, 3-bromopyridine and furan-2-carbaldehyde. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral changes that signify the successful formation of the target molecule.

Introduction: The Synthetic Pathway and its Spectroscopic Footprint

The synthesis of 5-(pyridin-3-yl)furan-2-carbaldehyde typically involves a cross-coupling reaction, such as a Suzuki or Stille coupling, which forms a new carbon-carbon bond between the pyridine and furan rings. This transformation provides a clear and instructive case study for the power of spectroscopic methods in tracking the course of a reaction and confirming the identity of the product.

Our comparative analysis will focus on the distinct spectroscopic signatures of the starting materials and the final product, providing researchers with a practical guide to interpreting their own experimental data.

G cluster_precursors Precursors cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_product Product 3-Bromopyridine 3-Bromopyridine Reaction Suzuki or Stille Coupling 3-Bromopyridine->Reaction Furan-2-carbaldehyde Furan-2-carbaldehyde Furan-2-carbaldehyde->Reaction 5-(pyridin-3-yl)furan-2-carbaldehyde 5-(pyridin-3-yl)furan-2-carbaldehyde Reaction->5-(pyridin-3-yl)furan-2-carbaldehyde

Caption: Synthetic route from precursors to the final product.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-(pyridin-3-yl)furan-2-carbaldehyde and its precursors.

¹H NMR Spectroscopy Data
CompoundChemical Shift (δ) ppm and Multiplicity
3-Bromopyridine 8.68 (d), 8.52 (dd), 7.80 (ddd), 7.19 (dd)[1]
Furan-2-carbaldehyde 9.64 (s, 1H, CHO), 7.68 (m, 1H, H5), 7.25 (m, 1H, H3), 6.59 (m, 1H, H4)[2]
5-(pyridin-3-yl)furan-2-carbaldehyde 9.71 (s, 1H, CHO), 9.03 (d, 1H), 8.64 (dd, 1H), 8.16 (ddd, 1H), 7.50 (dd, 1H), 7.46 (d, 1H), 7.18 (d, 1H)
¹³C NMR Spectroscopy Data
CompoundChemical Shift (δ) ppm
3-Bromopyridine 151.0, 147.5, 139.8, 127.9, 124.0
Furan-2-carbaldehyde 177.9 (CHO), 152.9 (C2), 148.1 (C5), 121.1 (C3), 112.6 (C4)[2]
5-(pyridin-3-yl)furan-2-carbaldehyde 178.2 (CHO), 158.9, 153.1, 150.2, 147.8, 134.5, 127.3, 124.1, 121.5, 110.2
Infrared (IR) Spectroscopy Data
CompoundKey Absorptions (cm⁻¹)
3-Bromopyridine 3050 (aromatic C-H stretch), 1570, 1460, 1415 (C=C and C=N stretch), 1020 (C-H in-plane bend), 780, 680 (C-H out-of-plane bend), 1090 (C-Br stretch)
Furan-2-carbaldehyde 3140 (furan C-H stretch), 2847, 2715 (aldehyde C-H stretch), 1668 (C=O stretch), 1570, 1472 (furan ring C=C stretch)[2]
5-(pyridin-3-yl)furan-2-carbaldehyde 3100 (aromatic C-H stretch), 2830 (aldehyde C-H stretch), 1675 (C=O stretch), 1580, 1470 (aromatic ring stretches)
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)
3-Bromopyridine 157/159 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes)[3]78 (M⁺ - Br), 51
Furan-2-carbaldehyde 96 (M⁺)95 (M⁺ - H), 67 (M⁺ - CHO), 39
5-(pyridin-3-yl)furan-2-carbaldehyde 173 (M⁺)172 (M⁺ - H), 144 (M⁺ - CHO), 115, 78

In-Depth Spectroscopic Analysis

¹H NMR: Unveiling the Aromatic Systems

The ¹H NMR spectrum provides a detailed map of the proton environments in each molecule.

  • 3-Bromopyridine: The spectrum displays four distinct signals in the aromatic region, characteristic of a substituted pyridine ring. The downfield shifts are due to the electron-withdrawing nature of the nitrogen atom and the bromine substituent.

  • Furan-2-carbaldehyde: This spectrum shows the characteristic aldehyde proton as a singlet around 9.64 ppm. The three furan ring protons appear as multiplets, with the proton adjacent to the aldehyde group (H3) being the most deshielded after the H5 proton.[2]

  • 5-(pyridin-3-yl)furan-2-carbaldehyde: The product spectrum is a combination and perturbation of the precursor spectra. The aldehyde proton remains a singlet, slightly shifted. The furan protons are still present, though their chemical shifts and coupling patterns are altered by the presence of the pyridyl substituent. Crucially, new signals corresponding to the protons of the pyridine ring appear, confirming the successful coupling. The disappearance of the high-field furan proton signal and the appearance of a more complex aromatic region are key indicators of product formation.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecules.

  • 3-Bromopyridine: Five signals are observed, corresponding to the five carbon atoms of the pyridine ring. The carbon atom attached to the bromine (C3) is significantly shielded compared to the other carbons.

  • Furan-2-carbaldehyde: The spectrum is dominated by the downfield signal of the carbonyl carbon at approximately 178 ppm. The four furan ring carbons give rise to distinct signals, with the carbon bearing the aldehyde group (C2) being the most deshielded among the ring carbons.[2]

  • 5-(pyridin-3-yl)furan-2-carbaldehyde: The product spectrum shows a total of ten signals, as expected. The aldehyde carbonyl carbon signal is still present. The key change is the appearance of five new signals for the pyridine ring carbons and the upfield shift of the furan C5 carbon, now directly bonded to the pyridine ring. This provides conclusive evidence of the new C-C bond.

Infrared Spectroscopy: Identifying Functional Groups

IR spectroscopy is particularly useful for identifying key functional groups.

  • 3-Bromopyridine: The spectrum is characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹ and strong absorptions in the 1600-1400 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyridine ring. A band around 1090 cm⁻¹ can be attributed to the C-Br stretch.

  • Furan-2-carbaldehyde: The most prominent feature is the strong carbonyl (C=O) stretching absorption around 1668 cm⁻¹.[2] Also characteristic are the aldehyde C-H stretching bands near 2847 and 2715 cm⁻¹.[2]

  • 5-(pyridin-3-yl)furan-2-carbaldehyde: In the product spectrum, the strong carbonyl absorption is retained, confirming the presence of the aldehyde group. The spectrum also shows a combination of the aromatic C=C and C=N stretching vibrations from both the furan and pyridine rings. The disappearance of the C-Br stretching band is a critical piece of evidence for the reaction's success.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

  • 3-Bromopyridine: The mass spectrum shows a characteristic pair of molecular ion peaks at m/z 157 and 159 with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[3]

  • Furan-2-carbaldehyde: The molecular ion peak appears at m/z 96. Common fragmentation pathways include the loss of a hydrogen atom (m/z 95) and the loss of the formyl group (m/z 67).

  • 5-(pyridin-3-yl)furan-2-carbaldehyde: The molecular ion peak at m/z 173 corresponds to the expected molecular weight of the product. The fragmentation pattern will show characteristic losses, such as the loss of a hydrogen atom (m/z 172) and the formyl group (m/z 144), providing further confirmation of the structure.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A plausible synthetic route for 5-(pyridin-3-yl)furan-2-carbaldehyde is the Suzuki-Miyaura coupling. The following is a general protocol that can be adapted.

  • To a reaction vessel, add 3-bromopyridine (1.0 eq.), 2-formylfuran-5-boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for example, aqueous sodium carbonate (2.0 M, 2.0 eq.).

  • Add a suitable solvent, such as a mixture of toluene and ethanol.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 5-(pyridin-3-yl)furan-2-carbaldehyde.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reactants Add 3-bromopyridine, 2-formylfuran-5-boronic acid, Pd catalyst, and base Add_Solvent Add solvent Add_Reactants->Add_Solvent Degas Degas with inert gas Add_Solvent->Degas Heat Heat to reflux Degas->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Workup Aqueous workup Cool->Workup Extract Extract with organic solvent Workup->Extract Dry Dry and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: General workflow for Suzuki-Miyaura coupling.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) that dissolves the sample completely.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

General NMR Acquisition Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 220 ppm.

Conclusion

The spectroscopic comparison of 5-(pyridin-3-yl)furan-2-carbaldehyde and its precursors, 3-bromopyridine and furan-2-carbaldehyde, provides a clear and compelling narrative of chemical transformation. Each spectroscopic technique offers a unique window into the molecular structure, with the changes in NMR chemical shifts, the appearance and disappearance of key IR absorption bands, and the new molecular ion peak in the mass spectrum all converging to provide unambiguous confirmation of the final product. This guide serves as a valuable resource for researchers in the field, offering both the foundational data and the analytical reasoning required to confidently synthesize and characterize this important heterocyclic compound.

References

  • Glaser, R.; et al. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank2023 , 2023(2), M1654. [Link]

  • PubChem. 3-Bromopyridine. [Link]

  • FooDB. Showing Compound Fur-2-aldehyde (FDB004219). [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • NIST WebBook. Pyridine, 3-bromo-. [Link]

  • SpectraBase. 3-Bromopyridine - Optional[ATR-IR]. [Link]

  • PubChemLite. 5-(pyridin-3-yl)furan-2-carbaldehyde. [Link]

  • Mohan, M.; et al. SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. World Journal of Pharmacy and Pharmaceutical Sciences2013 , 2(4), 1802-1806. [Link]

Sources

Comparative Guide: Identity Confirmation of 5-(pyridin-3-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-(pyridin-3-yl)furan-2-carbaldehyde (CAS: 38588-49-7 ) is a critical heterocyclic building block, frequently employed in the synthesis of bioactive scaffolds (e.g., PI4KIIIB inhibitors for malaria) and advanced functional materials.

In drug development pipelines, the structural integrity of this intermediate is paramount. A common synthetic pitfall involves regioisomeric contamination—specifically from 4-pyridyl or 2-pyridyl isomers—arising from non-selective Suzuki couplings or impure boronic acid starting materials.

This guide provides an objective, data-driven comparison of analytical methods to definitively confirm the identity of the 3-pyridyl isomer against its structural alternatives.

Target Molecule Profile
FeatureSpecification
IUPAC Name 5-(pyridin-3-yl)furan-2-carbaldehyde
CAS Number 38588-49-7
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol
Appearance Yellow to white solid
Melting Point 111–115 °C

Comparative Analysis of Analytical Methods

To ensure "Self-Validating" protocols, we compare three primary characterization techniques based on their ability to resolve the specific regiochemistry of the pyridine ring.

Table 1: Diagnostic Utility of Analytical Techniques
TechniqueSpecificity for 3-Pyridyl IsomerCost/Time EfficiencyPrimary Limitation
¹H NMR (400+ MHz) High (Gold Standard) ModerateRequires ~5-10 mg pure sample.
LC-MS (ESI) Low (Mass only)HighCannot distinguish regioisomers (all MW 173.17).
FT-IR ModerateVery HighFingerprint region is complex; C-H bends overlap.
X-Ray Crystallography AbsoluteLow (Slow)Requires single crystal growth (difficult for powders).

Expert Insight: While LC-MS confirms the molecular formula, it is insufficient for identity confirmation due to the identical mass of the 2-, 3-, and 4-pyridyl isomers. ¹H NMR is the mandatory release test for this compound.

Structural Differentiation: The "Isomer Fingerprint"

The most critical task is distinguishing the target (3-pyridyl) from its likely impurities. The splitting pattern of the pyridine ring protons is the definitive "fingerprint."

Table 2: NMR Splitting Logic for Isomer Differentiation
IsomerPyridine Ring Proton Pattern (¹H NMR)Diagnostic Signal
3-Pyridyl (Target) Asymmetric: 1 Singlet (H2), 2 Doublets (H4, H6), 1 Triplet-like (H5)H2 Singlet (~9.0 ppm) is distinct and isolated.
4-Pyridyl (Impurity) Symmetric (AA'BB'): 2 sets of DoubletsNo singlet; "Roofing" effect common.
2-Pyridyl (Impurity) Asymmetric: 1 Doublet (H3), 1 Triplet (H4), 1 Triplet (H5), 1 Doublet (H6)No singlet; H3 usually upfield.

Detailed Characterization Protocol

This protocol serves as a self-validating system. If your data deviates from these parameters, reject the batch.

Method A: ¹H NMR Spectroscopy (Recommended)
  • Solvent: DMSO-d₆ or CDCl₃ (DMSO recommended for solubility).

  • Frequency: 400 MHz minimum.

Expected Chemical Shifts (δ ppm in DMSO-d₆):

  • Aldehyde (-CHO): Singlet, 9.65 – 9.75 ppm . (Confirms oxidation state).

  • Pyridine H2: Broad Singlet / Doublet (J<2Hz), ~9.05 ppm . (Confirms 3-substitution).

  • Pyridine H6: Doublet (J~5Hz), ~8.65 ppm .

  • Pyridine H4: Doublet (J~8Hz), ~8.25 ppm .

  • Furan H3: Doublet (J~3.6Hz), ~7.70 ppm .

  • Pyridine H5: Doublet of Doublets (dd), ~7.55 ppm .

  • Furan H4: Doublet (J~3.6Hz), ~7.35 ppm .

Pass/Fail Criteria:

  • PASS: Presence of the isolated H2 singlet at >9.0 ppm AND Furan coupling constant J ≈ 3.5 Hz.

  • FAIL: Presence of AA'BB' pattern (indicates 4-pyridyl) or missing aldehyde peak.

Method B: Synthesis & Purification Workflow

If synthesis is required, the Suzuki-Miyaura coupling is the industry standard.

Reaction Scheme: 5-bromo-2-furaldehyde + 3-pyridylboronic acid → [Pd(dppf)Cl₂] → Product

Step-by-Step Protocol:

  • Charge: Combine 5-bromo-2-furaldehyde (1.0 eq), 3-pyridylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in 1,4-dioxane/water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂ (3-5 mol%). Note: Pd(PPh₃)₄ is an alternative but Pd(dppf)Cl₂ often gives higher yields for heteroaryl couplings.

  • Reflux: Heat to 90°C for 4-6 hours under N₂ atmosphere.

  • Workup: Extract with EtOAc, wash with brine.

  • Purification: Column chromatography (Hexane/EtOAc gradient). The product typically elutes around 30-40% EtOAc.

Visualizing the Decision Logic

The following diagram illustrates the logical workflow for confirming the product identity, ensuring no false positives from regioisomers.

IdentityConfirmation Sample Unknown Sample (Yellow Solid) MassSpec LC-MS Analysis (m/z 174 [M+H]+) Sample->MassSpec Decision1 Mass = 173.17? MassSpec->Decision1 NMR 1H NMR Analysis (400 MHz, DMSO-d6) Decision2 Pyridine Pattern? NMR->Decision2 Decision1->Sample No (Fail) Decision1->NMR Yes (Pass) Result3Py CONFIRMED IDENTITY 5-(pyridin-3-yl)furan-2-carbaldehyde Decision2->Result3Py Singlet @ 9.0 ppm + 2 Doublets Result4Py REJECT: 4-Pyridyl Isomer (Symmetric AA'BB' Pattern) Decision2->Result4Py 2 Doublets (Symmetric) Result2Py REJECT: 2-Pyridyl Isomer (No Singlet > 9.0 ppm) Decision2->Result2Py 4 Multiplets (No Singlet)

Figure 1: Decision tree for spectroscopic validation of 5-(pyridin-3-yl)furan-2-carbaldehyde.

References

  • Ayuntamiento de Pinto . (2026). 5-Pyridin-3-ylfuran-2-carbaldehyde Specifications and Properties. Retrieved from 1

  • BLD Pharm . (n.d.). Product Data: 5-(Pyridin-3-yl)furan-2-carbaldehyde (CAS 38588-49-7).[1][2] Retrieved from

  • Hassan, A. S., et al. (2015).[3] 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry. Retrieved from 3

  • BenchChem . (2025).[4] Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Retrieved from 4

  • Matrix Fine Chemicals . (n.d.).[1] 5-(Pyridin-3-yl)furan-2-carbaldehyde Product Sheet. Retrieved from 5

Sources

A Comparative Guide to the Efficacy of 5-(pyridin-3-yl)furan-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy and reduced toxicity is paramount. The strategic hybridization of distinct pharmacophores into a single molecular entity has emerged as a powerful approach in drug design. This guide provides a comprehensive evaluation of the efficacy of derivatives of 5-(pyridin-3-yl)furan-2-carbaldehyde, a heterocyclic scaffold that marries the biologically significant furan and pyridine rings. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the synthesis, biological activity, and structure-activity relationships of these promising compounds, supported by experimental data and protocols.

The Scientific Rationale: Why 5-(pyridin-3-yl)furan-2-carbaldehyde?

The furan ring is a versatile five-membered aromatic heterocycle present in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its ability to act as a bioisostere for other aromatic systems and its facile derivatization make it an attractive scaffold in drug discovery.[1] Similarly, the pyridine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, found in many approved drugs. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other crucial interactions with biological targets.

The conjugation of these two heterocyclic systems in 5-(pyridin-3-yl)furan-2-carbaldehyde creates a unique electronic and structural framework. The aldehyde functional group at the 2-position of the furan ring serves as a versatile chemical handle for the synthesis of a diverse library of derivatives, such as thiosemicarbazones and chalcones, which are known to possess potent biological activities.[3][4][5]

Synthesis of 5-(pyridin-3-yl)furan-2-carbaldehyde Derivatives

The aldehyde functionality of the parent compound, 5-(pyridin-3-yl)furan-2-carbaldehyde, is the primary site for derivatization. Two of the most explored and promising classes of derivatives are thiosemicarbazones and chalcones.

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are formed by the condensation reaction between an aldehyde or ketone and a thiosemicarbazide.[6] This reaction is typically carried out in a protic solvent like ethanol or methanol, often with catalytic amounts of acid.[7]

Experimental Protocol: General Synthesis of 5-(pyridin-3-yl)furan-2-carbaldehyde Thiosemicarbazones

  • Dissolution: Dissolve 1 equivalent of 5-(pyridin-3-yl)furan-2-carbaldehyde in methanol or ethanol.

  • Addition: To this solution, add a solution of 1 to 1.2 equivalents of the desired thiosemicarbazide (or substituted thiosemicarbazide) in the same solvent.

  • Catalysis (Optional): A few drops of a suitable acid catalyst (e.g., acetic acid or sulfuric acid) can be added to accelerate the reaction.

  • Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) and can be further purified by recrystallization to yield the desired thiosemicarbazone derivative.[4][7]

G A 5-(pyridin-3-yl)furan-2-carbaldehyde D Condensation Reaction A->D B Thiosemicarbazide B->D C Solvent (e.g., Methanol) Acid Catalyst (Optional) C->D E Thiosemicarbazone Derivative D->E

Caption: Synthesis of Thiosemicarbazone Derivatives.

Synthesis of Chalcone Derivatives

Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and an acetophenone in the presence of a base catalyst.[3][8]

Experimental Protocol: General Synthesis of Chalcones from 5-(pyridin-3-yl)furan-2-carbaldehyde

  • Reactant Mixture: In a suitable solvent such as ethanol, dissolve equimolar amounts of 5-(pyridin-3-yl)furan-2-carbaldehyde and a substituted acetophenone.

  • Base Addition: To the stirred solution, add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise.

  • Reaction: The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete, as indicated by TLC.

  • Work-up: The reaction mixture is then poured into crushed ice and acidified (e.g., with dilute HCl) to precipitate the chalcone.

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[5]

G A 5-(pyridin-3-yl)furan-2-carbaldehyde D Claisen-Schmidt Condensation A->D B Substituted Acetophenone B->D C Base Catalyst (e.g., NaOH) C->D E Chalcone Derivative D->E

Caption: Synthesis of Chalcone Derivatives.

Comparative Efficacy: Anticancer and Antimicrobial Activities

While specific comparative data for a wide range of 5-(pyridin-3-yl)furan-2-carbaldehyde derivatives is still emerging, we can extrapolate from studies on analogous furan- and pyridine-containing thiosemicarbazones and chalcones to evaluate their potential efficacy.

Anticancer Activity

Thiosemicarbazones have garnered significant attention for their anticancer properties, with some compounds entering clinical trials.[9] Their mechanism of action is often attributed to the chelation of essential metal ions like iron, leading to the inhibition of ribonucleotide reductase and subsequent disruption of DNA synthesis.[9]

Table 1: Anticancer Activity of Representative Furan and Pyridine Thiosemicarbazone Analogs

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
5-Nitro-furan-2-carbaldehyde thiosemicarbazoneHuTu80 (Duodenal adenocarcinoma)13.36Doxorubicin-[4]
5-Nitro-furan-2-carbaldehyde thiosemicarbazoneMCF-7 (Breast adenocarcinoma)15.65Doxorubicin-[4]
Pyridine-2-carboxaldehyde thiosemicarbazone derivativeL1210 (Leukemia)1.0 - 1.4--[6]
Pyridino[2,3-f]indole-4,9-dione derivativeXF 498 (CNS tumor)0.006 µg/mLDoxorubicin0.012 µg/mL[10]

Note: Data for direct derivatives of 5-(pyridin-3-yl)furan-2-carbaldehyde is limited; the table presents data from structurally related compounds to indicate potential efficacy.

The data suggests that the presence of a nitro group on the furan ring can enhance cytotoxic activity.[4] Furthermore, substitutions on the pyridine ring of related thiosemicarbazones have shown potent activity against leukemia cell lines.[6]

Antimicrobial Activity

Chalcones and thiosemicarbazones derived from heterocyclic aldehydes have demonstrated significant antimicrobial potential.[3][4]

Table 2: Antimicrobial Activity of Representative Furan Chalcone and Thiosemicarbazone Analogs

Compound ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
5-Nitro-furan-2-carbaldehyde thiosemicarbazoneStaphylococcus aureus1Gentamicin10->100[4]
Furan-derived chalconeStaphylococcus aureus---[3]
Furan-derived chalconeEscherichia coli---[3]

Note: MIC values for furan-derived chalcones were reported as zones of inhibition, not directly comparable as µg/mL in this source. Data for direct derivatives of 5-(pyridin-3-yl)furan-2-carbaldehyde is limited.

The potent activity of the 5-nitro-furan thiosemicarbazone against Staphylococcus aureus highlights the potential of this class of compounds as antibacterial agents.[4] The antimicrobial activity of chalcones is influenced by the substitution pattern on the aromatic rings.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is intricately linked to their molecular structure.

Thiosemicarbazones

For anticancer activity, the ability to chelate metal ions is crucial.[12] Modifications at the terminal N4-position of the thiosemicarbazone moiety can significantly impact cytotoxicity.[12] The presence of "soft" donor atoms like nitrogen and sulfur in the chelating unit is important for potent anticancer activity.[12]

Chalcones

In the case of chalcones, the antimicrobial and anticancer activities are influenced by the substituents on both aromatic rings. Electron-withdrawing groups, such as halogens and nitro groups, on the aryl rings often enhance antimicrobial activity.[11] The presence of a furan ring in the chalcone structure has been shown to increase antiproliferative activity compared to analogues without it.[13]

G cluster_0 5-(pyridin-3-yl)furan-2-carbaldehyde Core cluster_1 Derivative Classes & SAR cluster_2 Biological Activities Core 5-(pyridin-3-yl)furan-2-carbaldehyde Aldehyde group at C2 Thiosemicarbazones Thiosemicarbazones N4-substitution impacts activity Metal chelation is key Core:f0->Thiosemicarbazones:f0 Condensation Chalcones Chalcones Substituents on aryl rings modulate activity Electron-withdrawing groups can enhance activity Core:f0->Chalcones:f0 Claisen-Schmidt Anticancer Anticancer Activity Thiosemicarbazones->Anticancer Chalcones->Anticancer Antimicrobial Antimicrobial Activity Chalcones->Antimicrobial

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.